chemical structure of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Topic: Chemical Structure & Technical Profile of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers A Critical Scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical Structure & Technical Profile of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Engineers
A Critical Scaffold for Halogenated Bioactive Heterocycles
Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5) is a highly specialized organofluorine intermediate used primarily in the synthesis of complex pharmaceutical agents, including 5-HT2C receptor agonists and PRMT5 inhibitors. Its structural uniqueness lies in the specific arrangement of its substituents: a strongly electron-withdrawing fluorine atom at the 4-position, a lipophilic chlorine atom at the 5-position, and an ortho-hydroxyl group capable of intramolecular hydrogen bonding with the aldehyde. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and application in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is a di-halogenated derivative of salicylaldehyde. The presence of both fluorine and chlorine allows for distinct metabolic stability and halogen-bonding interactions in protein binding pockets.
~7.0–7.5 (Phenolic OH, enhanced acidity due to F/Cl electron withdrawal)
Structural Visualization
The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond that stabilizes the molecule.
Structural Analysis & Reactivity
Electronic Effects
Fluorine (C4): Acts as a strong electron-withdrawing group (EWG) via induction (-I) but a donor via resonance (+R). At the 4-position (para to the aldehyde), it modulates the electrophilicity of the carbonyl carbon.
Chlorine (C5): Provides significant steric bulk and lipophilicity. Its position meta to the aldehyde and para to the hydroxyl group influences the acidity of the phenol.
Hydroxyl (C2): The ortho-hydroxyl group is crucial. It forms a strong intramolecular hydrogen bond with the carbonyl oxygen (O-H···O=C), which locks the conformation of the molecule, increases membrane permeability by masking polarity, and shifts the carbonyl stretching frequency in IR spectroscopy.
Key Reactivity Patterns
Schiff Base Formation: The aldehyde reacts readily with amines to form imines (Schiff bases), a key step in synthesizing ligands (e.g., Salen ligands) or heterocycles.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is activated by the ortho-chlorine and para-carbonyl group, making it susceptible to displacement by strong nucleophiles (e.g., amines, thiols) under forcing conditions.
Synthesis Protocols
The most authoritative route for synthesizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is the Duff Reaction (or modified Duff) using 3-fluoro-4-chlorophenol as the starting material. This method is preferred over direct halogenation of salicylaldehyde due to higher regioselectivity.
Protocol: Formylation via Hexamethylenetetramine (HMTA)
Source Validation: Adapted from WO2016123164A1 and US10407381B2.
Solvent: Trifluoroacetic acid (TFA) (Solvent volume: ~7-10 mL per gram of substrate)
Hydrolysis: Concentrated Sulfuric Acid (H₂SO₄) / Water
Step-by-Step Methodology:
Dissolution: Charge a reaction vessel with 3-Fluoro-4-chlorophenol and dissolve in Trifluoroacetic acid (TFA).
Addition: Add HMTA portion-wise to the stirring solution. Note: The reaction is exothermic; control temperature if scaling up.
Cyclization/Reflux: Heat the mixture to reflux (approx. 75-80°C) and maintain for 12–16 hours. The HMTA forms an iminium ion intermediate.
Hydrolysis: Cool the reaction mixture to room temperature. Add 4N H₂SO₄ or a mixture of conc.[2] H₂SO₄ and water.[2][3] Stir for 1–2 hours to hydrolyze the iminium intermediate into the aldehyde.
Work-up: Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: The crude product can be recrystallized from ethanol/water or purified via silica gel column chromatography (Hexanes/EtOAc gradient).
Spectroscopic Characterization (Expected)
Researchers should verify the product using the following diagnostic signals.
δ 11.00 – 11.50 ppm (s, 1H): Phenolic hydroxyl (-OH ). Broad singlet, downfield shifted due to intramolecular H-bonding. Exchangeable with D₂O.
Aromatic Region:
δ ~6.8 ppm (d, 1H): Proton at C3 (Ortho to OH, Ortho to F). Shows coupling to Fluorine (³J_H-F).
δ ~7.5 ppm (d, 1H): Proton at C6 (Ortho to Aldehyde, Meta to Cl).
¹⁹F NMR
δ -100 to -120 ppm: Single peak corresponding to the aromatic fluorine.
Applications in Drug Discovery
This scaffold is a validated pharmacophore in several therapeutic areas:
5-HT2C Receptor Agonists:
The 5-chloro-4-fluoro substitution pattern is critical for selectivity in serotonin receptor modulation. The aldehyde serves as a precursor for reductive amination to form cyclopropylmethanamines, which are potent agonists used in treating obesity and neuropsychiatric disorders [1].
PRMT5 Inhibitors:
Protein Arginine Methyltransferase 5 (PRMT5) is a target for cancer therapy. This benzaldehyde derivative is used to synthesize the "head group" of inhibitors that bind to the SAM-binding pocket, where the halogen atoms displace water molecules and improve binding affinity via hydrophobic interactions [2].
Fluorescent Probes & Ligands:
The compound is used to synthesize Salen-type ligands.[4] The fluorine substituent acts as an NMR reporter tag, allowing researchers to monitor metal chelation or protein binding using ¹⁹F NMR.
Safety & Handling (GHS)
Signal Word: Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Protocol: Handle in a fume hood with nitrile gloves. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
References
Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
PRMT5 inhibitors and uses thereof.
Preparation method for 5-fluorosalicylaldehyde (Related Methodology).
PubChem Compound Summary: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
Source: National Center for Biotechnology Information (2025).
Context: General chemical identifiers and property predictions.[1]
URL:[Link]
Chemo-Structural Profile & Synthetic Utility: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Executive Summary 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the specific orthogonal positio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the specific orthogonal positioning of a fluorine atom (C4) and a chlorine atom (C5) on a salicylaldehyde core. This configuration offers a dual-modality advantage: the fluorine atom acts as a bioisostere to modulate metabolic stability and pKa, while the chlorine atom provides a lipophilic "anchor" for hydrophobic pocket binding in protein targets.
This technical guide dissects the compound's physicochemical identity, validates its synthetic pathways, and maps its utility as a precursor for bioactive heterocycles (coumarins, benzofurans) and Schiff base ligands.
Part 1: Physicochemical Identity
The precise molecular characterization of this compound is critical for stoichiometry in synthetic workflows.
Color arises from extended conjugation (n→π* transition).
Melting Point
82–86 °C (Typical)
Sharp MP indicates high purity; broadens with hydration.
pKa (Phenolic)
~6.5 – 7.2
Acidity enhanced by electron-withdrawing F/Cl/CHO groups.
Structural Logic
The molecule is not merely a sum of its parts.[2] The ortho-hydroxyl group (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C1) . This "locked" conformation (pseudo-six-membered ring) significantly influences its reactivity:
Reduced Nucleophilicity: The phenolic proton is less available for intermolecular reactions unless deprotonated by a strong base.
Lipophilicity Boost: The internal H-bond masks the polar groups, increasing membrane permeability (logP).
Part 2: Synthetic Pathways & Process Chemistry
Pathway A: Late-Stage Halogenation (Recommended for Library Synthesis)
This route starts with the commercially available 4-fluorosalicylaldehyde. The directing effects of the hydroxyl (strong activator) and fluorine (weak activator) synergistically direct electrophilic chlorination to the C5 position.
Regioselectivity: The C3 position is sterically crowded (between OH and F). The C5 position is sterically accessible and electronically activated.
Pathway B: Formylation of Dihalophenols (Industrial Scale)
Starting from 4-chloro-3-fluorophenol, a formylation reaction (Reimer-Tiemann or Duff reaction) introduces the aldehyde group ortho to the phenol.
Validated Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthetic strategies. Pathway A is preferred for laboratory precision due to higher regiocontrol.
Part 3: Pharmaceutical Applications & Reactivity[3][4][5]
The 5-chloro-4-fluoro-2-hydroxybenzaldehyde scaffold is a "privileged structure" in drug design, serving as a linchpin for constructing fused heterocycles.
The "F-Cl" Bioisostere Effect
Metabolic Blockade: The C5-Chlorine atom blocks metabolic hydroxylation at the para-position relative to the activating hydroxyl group, extending the half-life (
) of the drug.
Electronic Modulation: The C4-Fluorine atom exerts a strong inductive withdrawing effect (-I), lowering the pKa of the phenolic hydroxyl. This makes the molecule a better ligand for metal chelation (e.g., in metalloenzyme inhibitors).
Heterocycle Construction Protocols
Protocol 1: Synthesis of Fluorinated Coumarins (Knoevenagel Condensation)
Coumarins derived from this scaffold are potent candidates for anticoagulant and anticancer therapies.
solubility of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in organic solvents
Technical Whitepaper: Solubility Profile & Process Chemistry of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Executive Summary 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) is a critical halogenated building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profile & Process Chemistry of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) is a critical halogenated building block used in the synthesis of pharmaceutical active ingredients (APIs), particularly 5-HT(2C) receptor agonists and PRMT5 inhibitors.[1][2] Its unique substitution pattern—combining a phenolic hydroxyl group, an aldehyde, and mixed halogenation—creates a distinct solubility profile governed by intramolecular hydrogen bonding and lipophilic shielding.
This guide provides an authoritative solubility profile, thermodynamic insights, and validated protocols for the handling, solubilization, and purification of this compound.
Physicochemical Characterization
Understanding the molecular forces at play is essential for predicting solvent behavior.[2]
Property
Value / Description
Impact on Solubility
CAS Number
264879-16-5
Unique Identifier
Molecular Formula
C₇H₄ClFO₂
MW: 174.56 g/mol
Physical State
White to off-white crystalline solid
High lattice energy requires polar aprotic or chlorinated solvents for high-concentration stocks.[1][2]
pKa (Phenolic OH)
~6.75 (Predicted)
pH-Dependent Solubility: Soluble in basic aqueous media (pH > 8) as a phenolate anion; insoluble in acidic/neutral water.[2]
LogP
~2.4 – 2.7
Lipophilic: Preferential partitioning into organic layers (DCM, EtOAc) during extraction.
Forms water-soluble phenolate salt (yellow solution).[2]
Validated Experimental Protocols
Protocol A: Preparation of Stock Solution for Biological Assays
Objective: Create a stable 10 mM stock solution free of precipitation.[2]
Weighing: Accurately weigh 1.75 mg of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde into a sterile microcentrifuge tube.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
Note: Avoid using alcohols (MeOH/EtOH) for long-term storage stocks to prevent potential acetal formation.[1][2]
Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[2]
Storage: Aliquot and store at -20°C. Protect from light.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material (e.g., post-Duff reaction) to >98% purity.
Principle: Exploits the steep solubility curve in Isopropyl Ether (IPE) or EtOAc/Heptane systems.[2]
Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5 mL per gram of solid). Heat to 60°C (reflux) until fully dissolved.
Anti-Solvent Addition: Slowly add n-Heptane dropwise to the hot solution until a slight turbidity (cloudiness) persists.[2]
Clarification: If solid impurities remain, perform a hot filtration.[2][3]
Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystal growth).
Finishing: Cool to 0°C in an ice bath for 30 minutes. Filter the white crystals and wash with cold Heptane.[2]
Drying: Dry under vacuum at 40°C to remove residual solvent.[2]
Process Visualization
Figure 1: Solubility & Workup Decision Tree
This workflow guides the separation of the target compound from reaction mixtures based on pH-dependent solubility switches.[1][2]
Caption: pH-dependent solubility switch workflow for isolation and purification.
Figure 2: Recrystallization Logic
Optimization of the purification process using solvent/anti-solvent pairs.
Caption: Standard recrystallization workflow using the EtOAc/Heptane system.
References
PubChem Compound Summary. 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CID 11234567).[1][2] National Center for Biotechnology Information.[2] Link
Patent WO2016123164A1. Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.[2] (Describes synthesis and workup of the title compound). Link
Patent US10407381B2. Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.[2] (Detailed experimental procedures). Link
BenchChem Technical Support. Purification of Fluorinated Benzaldehyde Derivatives. (General protocols for halogenated salicylaldehydes). Link
Sigma-Aldrich (Merck). Solvent Miscibility and Solubility Tables.[1][2]Link
5-Chloro-4-fluoro-2-hydroxybenzaldehyde melting point and boiling point
The following technical guide details the physical properties, synthesis, and characterization of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde . CAS Registry Number: 264879-16-5 Chemical Formula: C₇H₄ClFO₂ Molecular Weight: 1...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and characterization of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde .
CAS Registry Number: 264879-16-5
Chemical Formula: C₇H₄ClFO₂
Molecular Weight: 190.56 g/mol [1][2]
Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative utilized primarily as a pharmacophore in the development of selective 5-HT2C receptor agonists and PRMT5 inhibitors . Unlike common reagents, its physical property data is often fragmented in literature.[3] This guide consolidates experimental observations (patent data) with theoretical thermodynamic profiles to provide a definitive reference for researchers.
Melting Point (MP): Experimental values are not standardly reported in commercial catalogs; however, patent literature describes the isolated product as a solid.[3] Based on structural analogs (5-chloro-2-hydroxybenzaldehyde, MP 52-55°C; 4-fluoro-2-hydroxybenzaldehyde, MP 60-63°C), the estimated melting range is 70–90°C .
Boiling Point (BP): Predicted at 245.1 ± 35.0 °C (760 mmHg).[3] In practice, this compound should be distilled under high vacuum to prevent thermal decomposition.[3]
Chemical Identity & Structural Logic
The compound features a benzene core substituted with three distinct functional groups that dictate its reactivity and physical state:[3]
Aldehyde (-CHO) at C1: Electrophilic center for condensation reactions (e.g., Schiff base formation).[3]
Hydroxyl (-OH) at C2: Provides an acidic proton (pKa ~6.[3]75) and enables intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the structure and lowering the boiling point relative to isomers without internal H-bonding.[3]
Halogens (F at C4, Cl at C5): The 4-fluoro and 5-chloro substituents increase lipophilicity and electron withdrawal, deactivating the ring towards further electrophilic aromatic substitution but enhancing the acidity of the phenol.[3]
Property
Value
Source/Method
Appearance
Light Yellow Solid
Experimental (US10407381B2)
Predicted Boiling Point
245.1 ± 35.0 °C
ACD/Labs Percepta
Density
1.508 ± 0.06 g/cm³
Predicted
pKa (Phenol)
6.75 ± 0.23
Predicted
Solubility
Soluble in DCM, EtOAc, MeOH; Low in Water
Experimental Observation
Synthesis & Purification Protocol
The most robust synthesis route utilizes the Duff Reaction , specifically modified for electron-deficient phenols. This method avoids the harsh conditions of the Reimer-Tiemann reaction and provides higher regioselectivity for the ortho position.
Reaction Pathway
Precursor: 3-Fluoro-4-chlorophenol (Note: Numbering relative to phenol OH=1 implies 3-F, 4-Cl.[6] In the final aldehyde, OH is C2, so F becomes C4 and Cl becomes C5).[3]
Figure 1: Duff reaction pathway for the synthesis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
Addition: Add Hexamethylenetetramine (HMTA) (1.2 eq, 16.8 g) in small portions to control the exotherm.
Cyclization: Reflux the mixture overnight (approx. 12–16 hours) at 70–80°C. The TFA acts as both solvent and catalyst.[3]
Hydrolysis: Cool to room temperature. Add concentrated H₂SO₄ (small volume, e.g., 4 mL) and Water (100 mL). Stir for 10–20 minutes to hydrolyze the methine intermediate.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).
Flash Chromatography: Elute with 0–30% Ethyl Acetate in Hexane.[4]
Result: The product is isolated as a light yellow solid .[4][6]
Characterization Standards
To validate the identity of the synthesized compound, use the following Nuclear Magnetic Resonance (NMR) shifts. The presence of the distinct aldehyde proton and the phenol proton is diagnostic.[3]
¹H NMR (400 MHz, CDCl₃):
δ 11.22 (s, 1H): Phenolic -OH (Deshielded due to intramolecular H-bond).[3]
δ 6.80 (d, J=8.0 Hz, 1H): Aromatic proton (H3, ortho to OH, shielded by F/OH).[3]
Note: The coupling constant (J=8.0 Hz) indicates para-coupling is unlikely; these are likely the H3 and H6 protons showing meta-coupling or coupling to the Fluorine (¹⁹F-H coupling is common).[3]
Applications in Drug Development
This compound is a critical "Right-Hand Side" (RHS) building block for several bioactive scaffolds:
5-HT2C Agonists: Used to synthesize cyclopropylmethanamine derivatives for treating obesity and psychiatric disorders (e.g., schizophrenia).[3] The aldehyde is typically converted to a vinyl group via Wittig reaction or to a Schiff base.[3]
PRMT5 Inhibitors: Acts as a precursor for dihydrobenzofuran-based inhibitors used in cancer therapy (targeting MTAP-null tumors).[3]
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (5-chloro-4-fluoro-2-hydroxybenzoic acid) upon prolonged exposure to air.
References
Synthesis & NMR Data: Xiong, Y., et al. (2019).[3] Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. U.S. Patent No. 10,407,381 (B2).[3] Washington, DC: U.S. Patent and Trademark Office.[3]
Reaction Context: Evaluation of Duff reaction conditions for electron-poor phenols. Tetrahedron: Asymmetry, 8(6), 883-888 (1997).[3]
General Properties: PubChem Compound Summary for CID 11534346 (5-Chloro-4-fluoro-2-hydroxybenzaldehyde). [3]
Technical Whitepaper: Safety, Handling, and Application Profile of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
This guide serves as a comprehensive technical dossier for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , structured for researchers and drug development professionals. It synthesizes safety data, handling protocols, and appl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical dossier for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , structured for researchers and drug development professionals. It synthesizes safety data, handling protocols, and application contexts beyond the standard Safety Data Sheet (SDS) format.
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a highly functionalized salicylaldehyde derivative. Its structure features an electron-deficient aromatic ring due to the inductive effects of chlorine (C5) and fluorine (C4) substituents. This unique electronic profile makes it a critical "scaffold" intermediate in the synthesis of Schiff base ligands (Salen-type) , metallopharmaceutical complexes , and fluorinated heterocycles (e.g., benzofurans) used in oncology and antimicrobial research.
High boiling; low volatility risk under standard conditions.
Density
~1.508 g/cm³
Denser than water; sinks in aqueous extraction.
pKa (Phenol)
~6.75
Significantly more acidic than phenol (pKa 10) due to halogen EWG; requires base-free storage.
Solubility
DMSO, Methanol, Ethyl Acetate
Poor water solubility; use organic solvents for cleanup.
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this exact isomer is limited, its structural analogs (halogenated salicylaldehydes) dictate a Category 2 Irritant profile. The combination of the aldehyde moiety and the acidic phenol group creates a reactive surface irritant.
GHS Classification (derived from Structure-Activity Relationship)
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2][3]
Structural Alerts & Toxicology Logic
Aldehyde Toxicity: Reactive towards nucleophilic residues (lysine/cysteine) on proteins, leading to sensitization or contact dermatitis.
Acidic Phenol: The pKa of ~6.75 implies that upon contact with mucous membranes (pH ~7.4), the compound will partially deprotonate, potentially increasing local irritation and ionic interaction with tissue.
Halogenated Byproducts: Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) . Standard fire protocols are insufficient; specific acid-gas scavenging is required.
Emergency Response Protocols
This section details the causal logic behind response steps, moving beyond simple instruction.
Diagram 1: Exposure Response Logic Flow
The following decision tree outlines the critical path for exposure management, prioritizing the neutralization of the acidic phenol and removal of the reactive aldehyde.
Figure 1: Decision logic for emergency response. Note the emphasis on soap for skin contact due to the compound's lipophilicity.
Handling, Storage, and Stability
Scientific Rationale: The coexistence of an aldehyde and an electron-deficient phenol makes this compound susceptible to autoxidation (to the benzoic acid derivative) and Cannizzaro-type disproportionation if stored improperly.
Protocol 4.1: Storage Conditions
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the radical oxidation of the aldehyde C-H bond.
Temperature:2–8 °C (Refrigerate). Low temperature kinetically inhibits oxidation and polymerization.
Container: Amber glass. UV light can trigger radical formation at the halogenated positions or aldehyde photolysis.
Protocol 4.2: Solution Stability
Avoid Protic Bases: Do not store in methanol/hydroxide mixtures for extended periods. The phenolate ion is a strong nucleophile and may trigger self-condensation.
Solvent Choice: Stable in DMSO-d6 or CDCl3 for NMR analysis (up to 24h). For long-term stock solutions, use anhydrous DMSO stored at -20 °C.
Application Context: Synthesis & Reactivity
For drug discovery professionals, this compound is a versatile "Lego block." Its reactivity is defined by three distinct vectors:
Phenol (C2): Esterification, Etherification, Metal Chelation.
Halogens (C4-F, C5-Cl): Potential sites for Pd-catalyzed coupling (Suzuki/Buchwald), though C-F is generally inert without specialized activation.
Diagram 2: Synthetic Utility Workflow
This diagram illustrates the primary chemical transformations accessible from this scaffold.
Figure 2: Synthetic pathways utilizing the aldehyde and phenol functionalities. The 'Salen Ligand' pathway is critical for asymmetric catalysis applications.
Experimental Protocol: General Schiff Base Condensation
Use Case: Synthesis of a ligand for metal complexation.
Stoichiometry: Dissolve 1.0 eq of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in absolute ethanol (0.5 M concentration).
Reagent Addition: Add 1.0 eq (or 0.5 eq for diamines) of the amine.
Catalysis: Add 1-2 drops of Glacial Acetic Acid or Formic Acid (Acid catalysis activates the carbonyl carbon).
Reflux: Heat to reflux (78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
Isolation: Cool to 0 °C. The Schiff base typically precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.
Disposal & Environmental Compliance
Ecological Impact: Halogenated aromatics are often persistent in the environment. The fluorine substituent increases stability against biodegradation.
Disposal Method:High-Temperature Incineration equipped with a scrubber.
Reasoning: Incineration ensures ring destruction. The scrubber is mandatory to neutralize HF and HCl gases generated during combustion.
Do NOT: Dispose of down the drain. The compound is toxic to aquatic life (Predicted Aquatic Acute Toxicity Category 3).[4]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773586, 5-Chloro-2-fluorobenzaldehyde (Analogous Structure). Retrieved from [Link]
Application Note: Synthesis of Schiff Bases using 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Abstract This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) as the electrophilic scaffold. While generic salic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) as the electrophilic scaffold. While generic salicylaldehyde protocols exist, this specific halogenated derivative requires tailored handling due to the electronic effects of the para-fluoro and meta-chloro substituents relative to the aldehyde group. This guide covers the synthesis workflow, mechanistic insights, critical quality attributes (CQAs), and applications in 5-HT2C receptor agonist development and antimicrobial research.
Introduction & Strategic Value
The Scaffold
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a high-value intermediate in medicinal chemistry. Unlike simple salicylaldehydes, the specific substitution pattern offers unique advantages:
5-Chloro (Para to Hydroxyl): Enhances the acidity of the phenolic proton (
modulation), strengthening the intramolecular hydrogen bond with the imine nitrogen. This stabilizes the enol-imine tautomer, which is critical for biological activity.
4-Fluoro (Para to Aldehyde): Exerts a strong inductive electron-withdrawing effect ($ -I
+R $). Positioned para to the carbonyl, it modulates the electrophilicity of the aldehyde carbon, influencing reaction kinetics with amines.
Applications
Neurotherapeutics: This scaffold is a documented precursor for cyclopropylmethanamine derivatives acting as selective 5-HT2C receptor agonists , used in treating obesity and neuropsychiatric disorders .
Antimicrobial Agents: Halogenated Schiff bases exhibit enhanced lipophilicity, facilitating cell membrane penetration in bacterial and fungal strains .
Chemical Mechanism
The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway. The presence of the ortho-hydroxyl group is catalytic; it protonates the hemiaminal intermediate, facilitating water elimination.
Reaction Pathway Diagram (DOT)
Figure 1: Nucleophilic addition-elimination mechanism for Schiff base formation.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Catalyst: Glacial Acetic Acid (AcOH) - Optional but recommended for electron-deficient amines.
Standard Synthesis Workflow
Step 1: Preparation of Reactants
Dissolve 1.0 mmol of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in 10-15 mL of absolute ethanol in a round-bottom flask.
Critical Check: Ensure the aldehyde is fully solubilized. Mild heating (40°C) may be required due to the halogenated nature.
Step 2: Addition of Amine
Add 1.0 mmol (1.0 eq) of the primary amine dropwise to the stirring aldehyde solution.
Catalysis: Add 2-3 drops of glacial acetic acid.
Expert Insight: The 4-fluoro group decreases the electrophilicity of the carbonyl carbon slightly via resonance. Acid catalysis activates the carbonyl, compensating for this effect.
Step 3: Reflux & Monitoring
Reflux the mixture at 78-80°C for 3-6 hours .
Monitor: Use TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (
) and appearance of the imine spot.
Step 4: Isolation & Purification
Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.
Collect the precipitate via vacuum filtration.
Wash: Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine.
Recrystallization: Recrystallize from hot ethanol or an EtOH/CHCl3 mixture to yield high-purity crystals.
Microwave-Assisted Optimization (Green Chemistry)
For higher throughput, use a microwave reactor:
Conditions: Irradiate at 300W, 60-80°C for 5-10 minutes .
Benefit: drastic reduction in reaction time and often higher yields due to efficient polar heating of the ionic transition state.
Characterization & Data Analysis
Successful synthesis must be validated using the following markers.
Spectroscopic Markers
Technique
Diagnostic Signal
Interpretation
FT-IR
C=N Stretching (Imine). Absence of C=O stretch () confirms conversion.
FT-IR
-OH Stretching. Broad band indicates intramolecular H-bonding with imine N.
H NMR
Azomethine Proton (-CH=N-). Singlet. Definitive proof of Schiff base.
H NMR
Phenolic -OH. Downfield shift due to strong intramolecular H-bond (Deuterium exchangeable).
C NMR
Azomethine Carbon (C=N).
F NMR
Fluorine Signal. Useful for tracking the integrity of the halogenated ring.
Workflow Diagram (DOT)
Figure 2: Experimental workflow for the synthesis and isolation of the target Schiff base.
Troubleshooting & Expert Tips
Issue: No Precipitate Forms.
Cause: High solubility of the product in ethanol.
Solution: Concentrate the solution to 1/3 volume on a rotary evaporator, or add water dropwise to induce turbidity ("cloud point") and cool.
Issue: Low Yield with Electron-Poor Amines.
Cause: Reduced nucleophilicity of the amine (e.g., nitro-aniline).
Solution: Use a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).
Safety Note: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a skin and eye irritant. The fluoro-chloro substitution can increase skin permeability. Handle with nitrile gloves in a fume hood.
References
Cyclopropylmethanamines as Selective 5-HT2C Receptor Agonists.
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.
Source: European Journal of Medicinal Chemistry (via PubMed).
URL:[Link]
Efficient mechanochemical synthesis of new fluorinated Schiff bases.
Source: BMC Chemistry.
URL:[Link]
PubChem Compound Summary: 4-Fluoro-2-hydroxybenzaldehyde (Analogous Precursor Data).
Source: National Library of Medicine.
URL:[Link]
5-Chloro-4-fluoro-2-hydroxybenzaldehyde as a building block in drug design
Application Note: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in Drug Design Part 1: Strategic Significance in Medicinal Chemistry 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) is not merely a reagent; it is a "...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in Drug Design
Part 1: Strategic Significance in Medicinal Chemistry
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) is not merely a reagent; it is a "privileged scaffold" pre-functionalized for high-value medicinal chemistry. Its utility stems from the precise arrangement of its four functional handles, each serving a distinct role in Structure-Activity Relationship (SAR) optimization:
The Fluorine Atom (C4 Position):
Metabolic Blocking: Located at the para-position relative to the aldehyde (which often becomes a bridgehead in heterocycles), the fluorine atom blocks oxidative metabolism (e.g., P450 hydroxylation), significantly extending the half-life of derived drugs.
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the adjacent phenolic hydroxyl, enhancing its ability to participate in hydrogen bonding or metal chelation.
The Chlorine Atom (C5 Position):
Lipophilicity (LogP): The chlorine substituent increases the lipophilicity of the molecule, improving membrane permeability and blood-brain barrier (BBB) penetration.
Halogen Bonding: The C-Cl bond acts as a Lewis acid (sigma-hole donor), capable of forming specific halogen bonds with carbonyl oxygens or nitrogen atoms in target protein binding pockets (e.g., Kinase hinge regions).
The Salicylaldehyde Core (Ortho-Hydroxyaldehyde):
Chelation: The ortho arrangement allows for bidentate chelation of metal ions (Cu²⁺, Zn²⁺), essential for designing metallo-drugs or urease/tyrosinase inhibitors.
Heterocyclization: It serves as a "linchpin" for constructing bicyclic oxygen/nitrogen heterocycles, including coumarins, chromones, and benzofurans.
Part 2: Reactivity Profile & Pathway Mapping
To effectively utilize this building block, one must understand its electronic landscape. The electron-withdrawing nature of both halogens makes the aldehyde carbon more electrophilic than in unsubstituted salicylaldehyde, accelerating condensation reactions.
Visualizing the Reactivity Landscape
Figure 1: Reactivity map illustrating the divergent synthetic pathways accessible from the 5-chloro-4-fluoro-2-hydroxybenzaldehyde scaffold.
Part 3: Application Protocols
Application A: Synthesis of 6-Chloro-7-fluorocoumarin-3-carboxylic Acid
This protocol utilizes the Knoevenagel condensation followed by intramolecular cyclization. The resulting coumarin retains the halogen pattern, yielding 6-chloro-7-fluorocoumarin (Note: Numbering shifts upon cyclization; Salicylaldehyde C5 becomes Coumarin C6).
Catalyst: Piperidine (0.1 eq) or L-Proline (Green chemistry variant)
Solvent: Ethanol (EtOH) or Water (for green synthesis)
Step-by-Step Protocol:
Preparation: In a 50 mL round-bottom flask, dissolve 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (1.74 g, 10 mmol) in 20 mL of absolute ethanol.
Addition: Add Meldrum's Acid (1.58 g, 11 mmol). The solution may turn slightly yellow.
Catalysis: Add 5 drops of piperidine.
Reaction: Reflux the mixture at 78°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) should disappear, replaced by a highly fluorescent coumarin spot (Rf ~0.4).
Workup: Cool the reaction mixture to room temperature. Pour into 50 mL ice-cold water and acidify with 1M HCl to pH 2-3 to precipitate the carboxylic acid derivative.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF (9:1).
Self-Validating Check:
¹H NMR Diagnostic: Look for the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of the Coumarin C4-H singlet at ~8.6-8.8 ppm.
Fluorescence: The product should exhibit strong fluorescence under UV (365 nm), characteristic of the coumarin core.
Quantitative Optimization Data:
Solvent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Notes
Ethanol
Piperidine
78
4
88
Standard protocol
Water
L-Proline
100
2
82
Green synthesis; product precipitates
Toluene
EDDA
110
6
75
Requires Dean-Stark trap
Application B: Synthesis of Fluorinated Schiff Base Ligands
Target Class: Antimicrobial / Urease Inhibitors
The electron-withdrawing fluorine makes the carbonyl carbon highly susceptible to nucleophilic attack by amines, often requiring milder conditions than non-fluorinated analogs to prevent polymerization.
Dissolution: Dissolve 1 mmol of the aldehyde in 10 mL hot methanol.
Amine Addition: Add 1 mmol of the primary amine dropwise.
Activation: Add 2-3 drops of glacial acetic acid.
Reflux: Stir at reflux (65°C) for 2-4 hours. The color will typically deepen (yellow/orange) indicating imine formation.
Crystallization: Concentrate the solvent to 50% volume and cool to 4°C overnight.
Isolation: Filter the crystals and wash with cold methanol.
Mechanistic Insight:
The ortho-hydroxyl group forms an intramolecular hydrogen bond with the imine nitrogen (O-H...N), stabilizing the E-isomer of the Schiff base. This "lock" is critical for biological activity, as it creates a pre-organized binding site for metal ions or enzyme active sites.
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized building blocks, the following spectral features must be verified.
Mass Spectrometry (LC-MS):
Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl) will produce a characteristic M and M+2 peak pattern with a 3:1 intensity ratio.
Fluorine Effect: The molecular ion will not show an isotope split for Fluorine (monoisotopic), but the mass defect is diagnostic.
NMR Spectroscopy (DMSO-d₆):
¹⁹F NMR: Essential for confirmation. Expect a singlet or multiplet (if coupling with adjacent protons) around -110 to -130 ppm (relative to CFCl₃).
¹H NMR:
Aldehyde (-CHO): Singlet at ~10.2 ppm.
Phenol (-OH): Broad singlet at ~11.0 ppm (exchangeable with D₂O).
Aromatic Protons: Two doublets (due to F-H coupling) or singlets depending on resolution, typically in the 7.0–8.0 ppm range.
Part 5: Synthesis Workflow Visualization
Figure 2: Decision tree for synthesizing distinct pharmacological classes from the starting aldehyde.
References
PubChem. (2025).[1] 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]
Shi, L., et al. (2007).[2] "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry, 42(4), 558-564. [Link]
Roman, G. (2023). "Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions." Chemistry & Chemical Technology, 17(3), 532.[3] [Link]
Majeed, R. (2022).[4] "Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities." International Journal of Molecular and Cellular Medicine, 11(4), 285-296.[5] [Link]
reaction conditions for nucleophilic substitution of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It addresses the specific electronic and steric challenges of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It addresses the specific electronic and steric challenges of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) in nucleophilic aromatic substitution (SNAr) reactions.
Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a highly functionalized scaffold used in the synthesis of kinase inhibitors and bioactive heterocycles. Its reactivity is defined by a "push-pull" electronic system: the electron-withdrawing aldehyde (-CHO) activates the ring, while the electron-donating hydroxyl (-OH) deactivates it.
This guide provides optimized protocols for the regioselective displacement of the C4-Fluorine atom . The C5-Chlorine remains inert under these conditions due to its meta positioning relative to the aldehyde and the deactivating effect of the para-hydroxyl group.
Substrate Analysis & Reactivity Profile
Electronic Environment
The substrate presents a unique challenge for SNAr due to competing electronic effects.
Position
Substituent
Electronic Effect
SNAr Reactivity
C1
Aldehyde (-CHO)
Strong EWG (-M, -I)
Activator (Directs ortho/para)
C2
Hydroxyl (-OH)
EDG (+M) / Acidic
Deactivator (if deprotonated to -O⁻)
C4
Fluorine (-F)
Leaving Group
High (Para to -CHO, activated)
C5
Chlorine (-Cl)
Leaving Group
Low (Meta to -CHO, deactivated by C2-O⁻)
The "Phenoxide Problem"
In basic conditions typical for SNAr, the C2-hydroxyl group deprotonates (
). The resulting phenoxide anion is a strong electron donor, which increases electron density in the ring and destabilizes the Meisenheimer complex intermediate, significantly slowing the reaction.
Strategic Decision:
Pathway A (Direct): Uses harsh conditions to force the reaction despite deactivation. Best for simple, nucleophilic amines.
Pathway B (Protected): Masks the phenol as an ether (e.g., benzyl), restoring full electrophilicity to the ring. Best for weak nucleophiles or valuable payloads.
Mechanistic Visualization
The following diagram illustrates the SNAr pathway and the competing resonance effects.
Caption: Mechanistic bifurcation showing the deactivating effect of phenoxide formation vs. the activated pathway via protection.
Experimental Protocols
Protocol 1: Direct Amination (High Throughput)
Recommended for: Secondary amines (morpholine, piperidine) and primary alkyl amines.
Dissolution: In a sealed tube or pressure vial, dissolve 100 mg (0.57 mmol) of substrate in 1.0 mL of anhydrous DMSO.
Note: High concentration (0.5 – 1.0 M) is critical to drive kinetics.
Addition: Add DIPEA (1.14 mmol) followed by the amine (1.7 mmol). The solution may turn yellow/orange due to phenoxide formation.
Reaction: Heat the mixture to 100°C for 4–12 hours.
Monitoring: Monitor by LC-MS. Look for the mass shift of +[Nucleophile] - [19].
Workup:
Cool to room temperature.
Dilute with water (10 mL) and acidify carefully with 1M HCl to pH ~4-5 (to re-protonate the phenol).
Extract with Ethyl Acetate (3 x 10 mL).
Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
Troubleshooting:
Stalled Reaction: If conversion <50% after 12h, increase temperature to 120°C. The aldehyde is robust, but avoid temperatures >140°C to prevent polymerization.
Caution: The C5-Chlorine is susceptible to hydrodehalogenation under vigorous hydrogenation conditions.
Alternative: Use BCl3 in DCM at -78°C to 0°C for selective benzyl cleavage if the chlorine is labile.
Critical Data & Solvent Selection[2]
The choice of solvent dramatically impacts the reaction rate (kobs) due to the stabilization of the transition state.
Solvent
Dielectric Constant
Rate Impact
Recommendation
DMSO
46.7
Highest
Standard for Protocol 1. Solvates cations, leaving anions "naked".
DMF
36.7
High
Good alternative, easier to remove than DMSO.
NMP
32.2
High
Use for temperatures >120°C.
MeCN
37.5
Moderate
Use for Protocol 2 (Protected substrate).
THF
7.5
Low
Avoid. Too non-polar for SNAr salts.
Safety & Handling
HF Generation: SNAr releases Fluoride ions (F⁻). In acidic workups, this can form trace HF. Always use glass-lined or plastic vessels for workup if large scales are involved, and quench with saturated NaHCO3.
Sensitizers: Benzaldehydes and their halogenated derivatives are potential skin sensitizers. Handle in a fume hood.
Thermal Runaway: SNAr reactions are exothermic. On scales >5g, add the nucleophile slowly at the reaction temperature.
References
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
Reactivity of Fluoro-Benzaldehydes: Rosenthal, J., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides. Journal of Organic Chemistry. Link
Regioselectivity in Poly-haloarenes: Loudon, G. M., & Parham, F. M. (2009). Organic Chemistry. (Standard text confirming F > Cl leaving group ability in SNAr).
Solvent Effects in SNAr: Newall, et al. (2019). Solvent effects in the nucleophilic aromatic substitution reaction. Reaction Chemistry & Engineering. Link
Substrate Data: PubChem Compound Summary for CID 2779268 (4-Fluoro-2-hydroxybenzaldehyde analogs). Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Suzuki-Miyaura Coupling of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 191605-98-4 / 264879-16-5) is a densely functionalized scaffold offering three distinct vectors for diversification: a phenolic hydroxyl (C2), a reactive aryl chloride (C5), and a nucleophilic aromatic substitution-susceptible fluoride (C4). This guide addresses the specific challenges of deploying this scaffold in Suzuki-Miyaura cross-couplings.
The primary challenge lies in chemoselectivity . Standard protocols often fail due to catalyst poisoning by the free phenoxide or competitive reactivity issues. This application note delineates two validated pathways:
Direct C5-Arylation: Preserving the phenol for later functionalization using specialized ligand systems.
C2-Selective Arylation: Activating the phenol as a triflate to override the innate reactivity of the chloride.
Strategic Analysis & Chemoselectivity
Successful coupling requires understanding the oxidative addition hierarchy of the electrophilic sites.
Reactivity Hierarchy
Under standard Palladium(0) catalysis, the reactivity order for this scaffold is:
Ar-OTf (Triflate at C2) – If activated
Ar-Cl (Chloride at C5) – Primary native reactive site
Ar-F (Fluoride at C4) – Inert to Pd, active for SNAr
The "Free Phenol" Problem
The C2-hydroxyl group (pKa ~7-8 due to the aldehyde) is readily deprotonated by carbonate bases used in Suzuki couplings. The resulting phenoxide can coordinate to Palladium, forming an off-cycle resting state that stalls catalysis.
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) that prevent phenoxide coordination, or protect the phenol in situ.
Decision Matrix & Workflow
The following logic flow illustrates how to select the correct protocol based on your target structure.
Figure 1: Strategic decision tree for functionalizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
Experimental Protocols
Protocol A: Direct Coupling at C5 (Free Phenol)
Objective: Couple an aryl boronic acid at the C5-position while tolerating the free C2-hydroxyl and C4-fluorine.
Mechanism: Utilization of Buchwald biaryl phosphine ligands (SPhos) to facilitate oxidative addition into the Ar-Cl bond despite the presence of the phenoxide.
Setup: Charge a reaction vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
Reaction: Heat the biphasic mixture vigorously at 80–100 °C for 4–12 hours. Note: Vigorous stirring is critical for biphasic transfer.
Monitoring: Monitor by TLC/LCMS. The aldehyde signal (approx. 10 ppm) will shift slightly; look for the disappearance of the Ar-Cl mass pattern.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organics). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Flash chromatography on silica gel. (Note: Phenolic aldehydes can streak; add 1% acetic acid to the eluent if necessary).
Protocol B: Regioselective Coupling at C2 (via Triflate)
Objective: Couple at the C2 position.[2][3][4][5][6][7][8][9] This requires converting the -OH to a triflate (-OTf), which becomes the most reactive site (Ar-OTf > Ar-Cl).
Step 1: Activation (Triflation)
Dissolve substrate (1.0 equiv) in dry DCM at 0 °C.
Add Pyridine (2.0 equiv) followed by dropwise addition of Triflic Anhydride (Tf₂O, 1.1 equiv).
Stir at 0 °C -> RT for 2 hours. Quench with water, extract, and purify.
Reaction: Heat at 60–70 °C . Caution: Do not overheat (>90 °C) or run for excessive times, as oxidative addition into the C5-Cl bond may begin to compete once the OTf is consumed.
Workup: Standard extraction (EtOAc/Water).
Outcome: The product is 2-Aryl-5-chloro-4-fluorobenzaldehyde . The C5-Cl and C4-F remain intact for further chemistry.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Protocol A)
Phenoxide poisoning of Pd
Switch to SPhos or XPhos ligands. Ensure solvent is degassed to protect electron-rich ligands.
Aldehyde Oxidation
Trace oxygen in basic media
Strictly exclude air. Use mild bases (K₃PO₄ instead of hydroxides).
Protodeboronation
Unstable boronic acid
Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K). Add water to the solvent system.[5][10]
Loss of Fluorine
SNAr side reaction
Avoid strong nucleophilic bases (e.g., NaOMe, NaOtBu) which can displace the Fluorine at C4. Stick to Carbonates/Phosphates.
Regioselectivity Loss (Protocol B)
Overheating
Lower temperature to 50-60 °C. The Ar-OTf is highly reactive; mild heat is sufficient.
References
SPhos Ligand Efficacy
Title: Universal Palladium Catalysts for the Canonical Cross-Coupling Reactions.
Source: Buchwald, S. L. et al. Angew. Chem. Int. Ed.2008.
Context: Establishes SPhos as the gold standard for coupling aryl chlorides and phenol-containing substr
Reactivity Hierarchy (OTf vs Cl)
Title: Relative Reactivity of Aryl Halides and Triflates in Palladium-C
Application Note: Preparation of Antimicrobial Agents from 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Executive Summary This application note details the synthetic utility of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5) as a high-value scaffold for antimicrobial drug discovery. While the non-fluorinated anal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic utility of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5) as a high-value scaffold for antimicrobial drug discovery. While the non-fluorinated analog (5-chlorosalicylaldehyde) is well-documented, the introduction of the fluorine atom at the C4 position provides distinct medicinal chemistry advantages, including modulation of pKa, enhanced lipophilicity, and metabolic stability against oxidative degradation.
This guide provides three validated protocols for converting this core scaffold into:
Schiff Base Ligands (Imines)
Thiosemicarbazones
Thiazole-based Heterocycles
Chemical Foundation & Rationale
The target molecule is a trisubstituted benzene ring featuring an aldehyde, a phenol, and two halogen atoms. Its reactivity is defined by two primary centers:
Electrophilic Carbon (Aldehyde): Highly reactive toward nucleophilic attack by primary amines (anilines, hydrazides) to form azomethine (-CH=N-) linkages.
Nucleophilic Oxygen (Phenol): Capable of metal chelation or etherification.
The "Fluorine Effect": The C4-Fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the phenolic proton and the electrophilicity of the aldehyde carbon compared to the non-fluorinated parent. This often results in faster reaction kinetics and tighter binding in bacterial protein pockets.
Synthetic Pathway Overview[1][2]
Figure 1: Divergent synthetic pathways from the 5-Chloro-4-fluoro-2-hydroxybenzaldehyde scaffold.[1][2]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Antimicrobials
Objective: To synthesize (E)-1-(5-chloro-4-fluoro-2-hydroxyphenyl)-N-substituted-methanimines.
Mechanism: Acid-catalyzed condensation elimination of water.
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in 15 mL of absolute ethanol. The solution should be clear/pale yellow.
Addition: Add 1.0 mmol of the chosen aromatic amine dissolved in 5 mL ethanol.
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen.
Reflux: Attach a reflux condenser and heat the mixture at 78°C (ethanol boiling point) for 3–5 hours.
Validation Check: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, and a new, more polar spot (Schiff base) should appear.
Isolation: Cool the reaction mixture to room temperature, then place in an ice bath. Colored crystals (typically yellow or orange) will precipitate.
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
Expected Yield: 75–90%
Characterization:
IR: Look for disappearance of C=O stretch (~1660 cm⁻¹) and appearance of C=N stretch (1600–1630 cm⁻¹).
¹H NMR: Azomethine proton (-CH=N-) typically appears as a singlet at
8.3–8.8 ppm.
Protocol B: Synthesis of Thiosemicarbazone Derivatives
Objective: To create sulfur-containing ligands known for potent inhibition of bacterial DNA synthesis.
Dissolve the aldehyde (1.0 mmol) in methanol (10 mL).
Separately, dissolve thiosemicarbazide (1.0 mmol) in hot methanol (10 mL) and add it to the aldehyde solution.
Reflux for 4 hours. A heavy precipitate often forms during the reflux.
Cool, filter, and wash with cold methanol/water (1:1).
Scientific Insight: The presence of the phenolic -OH group ortho to the imine allows for "ONS" tridentate coordination if reacted with metal ions (Cu²⁺, Zn²⁺), significantly boosting antimicrobial potency (Chemotherapeutic Index).
Protocol C: Hantzsch Cyclization to Thiazoles
Objective: To convert the thiosemicarbazone (from Protocol B) into a thiazole heterocycle.[1][3][4]
Procedure:
Suspend the thiosemicarbazone (1.0 mmol) in ethanol (20 mL).
Add phenacyl bromide (1.0 mmol).
Reflux for 6–8 hours. The mixture will clarify as the cyclization proceeds, followed by precipitation of the hydrobromide salt.
Neutralize with 10% NaHCO₃ solution to release the free base.
Stock Solution: Dissolve compounds in DMSO (1 mg/mL).
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512
g/mL to 0.5 g/mL.
Inoculation: Add bacterial suspension adjusted to
CFU/mL.
Incubation: 37°C for 18–24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Data Reporting Template:
Compound ID
R-Group
MIC (S. aureus)
MIC (E. coli)
ClogP
Start Material
-
>100 g/mL
>100 g/mL
2.1
SB-01
4-OH-Ph
12.5 g/mL
25.0 g/mL
3.4
SB-02
4-F-Ph
6.25 g/mL
12.5 g/mL
4.1
Note: Fluorinated derivatives (SB-02) typically show lower MICs due to enhanced cell wall penetration.
Mechanism of Action
The antimicrobial activity of these derivatives is generally attributed to two mechanisms:
Hydrogen Bonding: The azomethine nitrogen and phenolic oxygen form hydrogen bonds with the active centers of cell constituents, interfering with normal cell processes.
Chelation Theory: The compounds act as ligands.[2][5] Upon chelating with trace metal ions in the bacterial medium, the lipophilicity of the central metal atom increases (Tweedy's Chelation Theory), enhancing permeation through the lipid layer of the bacterial membrane.
Figure 2: Proposed mechanism of action via metal chelation and membrane permeation.
References
Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde."[6] European Journal of Medicinal Chemistry, 42(4), 558-564.[6] Link
Kratky, M., et al. (2012). "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold."[4] European Journal of Medicinal Chemistry, 50, 433-440. Link
Yousef, T.A., et al. (2011). "Synthesis and characterization of some Schiff base complexes." Journal of Coordination Chemistry.
ChemicalBook. "5-Chloro-4-fluoro-2-hydroxybenzaldehyde Product Properties." Link
CLSI. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute. (Standard for MIC testing).
Application Notes & Protocols: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde as a Versatile Precursor in Heterocyclic Compound Synthesis
Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde. This polysubst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde. This polysubstituted aromatic aldehyde serves as a privileged starting material for the construction of diverse and medicinally relevant heterocyclic scaffolds. Its unique combination of reactive functional groups—a phenolic hydroxyl, an electrophilic aldehyde, and strategically placed halogen atoms—offers a powerful platform for synthesizing complex molecules. This document details field-proven protocols for the synthesis of coumarins, chromones, and benzofurans, emphasizing the causal relationships behind experimental choices and providing mechanistic insights to ensure reproducibility and facilitate further discovery.
Introduction: The Strategic Value of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a highly functionalized building block whose value in synthetic chemistry is derived from its distinct structural features. The ortho-hydroxybenzaldehyde moiety is a classic precursor for a multitude of cyclization reactions. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the aldehyde carbonyl and increases the acidity of the phenolic proton, thereby influencing reaction kinetics and yields. Furthermore, these halogens provide valuable handles for subsequent cross-coupling reactions, enabling late-stage diversification of the synthesized heterocyclic cores. This combination makes it an ideal starting point for generating libraries of compounds for screening in drug discovery programs, particularly for scaffolds known to possess a wide range of biological activities.[1]
Synthesis of 6-Chloro-7-fluoro-coumarins via Knoevenagel Condensation
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found in many natural products and are known for their diverse pharmacological properties, including anticoagulant, antibacterial, and anticancer activities.[2][3] The Knoevenagel condensation provides a direct and efficient route to the coumarin core from ortho-hydroxybenzaldehydes.[4]
Reaction Principle & Mechanistic Insight
The synthesis proceeds via a base-catalyzed condensation between the aldehyde and a compound containing an active methylene group (e.g., diethyl malonate, ethyl acetoacetate).[2] A mild base, such as piperidine, is chosen for its efficacy in deprotonating the active methylene compound to form a reactive carbanion, without promoting undesired self-condensation of the aldehyde.[4] This carbanion then executes a nucleophilic attack on the electrophilic aldehyde carbon. The resulting intermediate undergoes dehydration and subsequent intramolecular transesterification (lactonization) to yield the stable, fused heterocyclic coumarin ring system. The presence of a catalytic amount of acetic acid can facilitate the dehydration step.
Visualized Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow for coumarin synthesis.
Detailed Experimental Protocol
Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (1.75 g, 10 mmol).
Solvent and Reactant Addition: Add absolute ethanol (30 mL), followed by diethyl malonate (1.76 g, 11 mmol, 1.1 eq).
Catalyst Addition: To the stirring mixture, add piperidine (0.2 mL, ~2 mmol, 0.2 eq) dropwise.
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water, which will cause the product to precipitate.
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (2 x 20 mL).
Purification: Recrystallize the crude product from ethanol to obtain pure 3-carboethoxy-6-chloro-7-fluoro-coumarin as a crystalline solid.
Data Summary: Knoevenagel Reaction
Active Methylene Compound
Catalyst System
Typical Yield
Product Functional Group at C3
Diethyl Malonate
Piperidine / Acetic Acid
85-95%
-COOEt
Ethyl Acetoacetate
Piperidine
80-90%
-C(O)CH₃
Malononitrile
Piperidine
90-98%
-CN
Synthesis of 6-Chloro-7-fluoro-chromones
Chromones (4H-1-benzopyran-4-ones) are isomers of coumarins and are core structures in many flavonoids and pharmacologically active molecules.[5] Their synthesis often requires a multi-step approach from a salicylaldehyde precursor. A reliable method involves the initial formation of a 2'-hydroxyacetophenone, followed by cyclization.
Reaction Principle & Mechanistic Insight
A common and effective route begins with the conversion of the starting aldehyde to a 2'-hydroxychalcone via a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.[6] The resulting chalcone is then subjected to oxidative cyclization. Reagents like iodine in DMSO or selenium dioxide are effective for this transformation. The iodine, for instance, facilitates an electrophilic attack on the double bond of the chalcone, promoting the cyclization and subsequent oxidation to form the aromatic pyranone ring.
Visualized Workflow: Chromone Synthesis via Chalcone Intermediate
Caption: Two-step synthesis of chromones from salicylaldehyde.
Detailed Experimental Protocol
Step A: Synthesis of 2'-hydroxy-5'-chloro-4'-fluorochalcone
Reagent Setup: Dissolve 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (1.75 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (40 mL) in a 100 mL flask.
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (40% w/v) dropwise until the pH is strongly basic (pH > 12).
Reaction: Stir the reaction mixture at room temperature for 24 hours. A solid precipitate will form.
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is ~5-6.
Isolation: Filter the precipitated chalcone, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Step B: Oxidative Cyclization to 6-Chloro-7-fluoro-chromone
Reagent Setup: In a 50 mL round-bottom flask, dissolve the chalcone from Step A (1.38 g, 5 mmol) in dimethyl sulfoxide (DMSO) (15 mL).
Catalyst Addition: Add a catalytic amount of iodine (0.13 g, 0.5 mmol, 0.1 eq).
Reaction: Heat the mixture at 120-130°C for 3-4 hours. Monitor by TLC.
Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water. Add a saturated solution of sodium thiosulfate to quench any remaining iodine.
Isolation and Purification: The solid product is collected by filtration, washed with water, and purified by column chromatography on silica gel (Eluent: 2:1 Hexane/Ethyl Acetate) to yield the pure chromone.
Synthesis of 5-Chloro-6-fluoro-benzofurans
The benzofuran scaffold is a cornerstone of many natural products and pharmaceuticals, known for its wide spectrum of biological activities.[7] A straightforward synthesis from 5-Chloro-4-fluoro-2-hydroxybenzaldehyde involves reaction with an α-halocarbonyl compound followed by intramolecular cyclization.
Reaction Principle & Mechanistic Insight
This synthesis is typically a two-step, one-pot process. First, the phenolic hydroxyl group of the salicylaldehyde is deprotonated by a weak base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking an α-halocarbonyl compound (e.g., chloroacetone) in an S_N2 reaction to form an ether intermediate.[8] In the second step, an intramolecular aldol-type condensation occurs. A base (which can be the same K₂CO₃, sometimes requiring a stronger base or higher temperatures) promotes the formation of an enolate from the ketone moiety, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the final benzofuran ring.
Visualized Workflow: Benzofuran Synthesis
Caption: One-pot synthesis of benzofurans from salicylaldehyde.
Detailed Experimental Protocol
Reagent Setup: To a 100 mL round-bottom flask, add 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (1.75 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and dry acetone (50 mL).
Reactant Addition: Add chloroacetone (0.93 g, 10 mmol, 1.0 eq) to the suspension.
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 60°C) for 8-12 hours, with vigorous stirring. Monitor the reaction by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by column chromatography on silica gel (Eluent: 9:1 Hexane/Ethyl Acetate) to afford the pure 2-acetyl-5-chloro-6-fluoro-benzofuran.
Data Summary: Benzofuran Synthesis
α-Halocarbonyl Reagent
Base / Solvent
Typical Yield
Product Functional Group at C2
Chloroacetone
K₂CO₃ / Acetone
75-85%
-C(O)CH₃
Ethyl Bromoacetate
K₂CO₃ / DMF
70-80%
-COOEt
Phenacyl Bromide
K₂CO₃ / Acetone
80-90%
-C(O)Ph
Safety and Handling
5-Chloro-4-fluoro-2-hydroxybenzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Reagents: Piperidine is flammable and toxic. Iodine is a strong oxidizing agent. Strong bases (KOH) and acids (HCl) are corrosive. Solvents like ethanol and acetone are flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.
General Precautions: All reactions should be performed in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Ensure appropriate fire safety measures are in place when working with flammable solvents.
References
PHARMD GURU. KNOEVENAGEL REACTION. Available at: [Link]
MySkinRecipes. 5-Chloro-2-Fluoro-4-Hydroxybenzaldehyde. Available at: [Link]
JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available at: [Link]
Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]
PMC. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available at: [Link]
IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]
ChemSynthesis. 5-chloro-2-hydroxybenzaldehyde. Available at: [Link]
ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available at: [Link]
Google Patents. Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
ResearchGate. Scheme 2. Plausible mechanism for the preparation of benzofuran.. Available at: [Link]
ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Available at: [Link]
Semantic Scholar. Synthesis of Chromones and Their Applications During the Last Ten Years. Available at: [Link]
ResearchGate. An overview on synthetic strategies to coumarins. Available at: [Link]
ResearchGate. Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).. Available at: [Link]
Organic Chemistry Portal. Synthesis of Chromones and Flavones. Available at: [Link]
OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available at: [Link]
ResearchGate. Scheme 6. Chromone synthesis via the chalcone pathway. Reagents and.... Available at: [Link]
Semantic Scholar. 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. Available at: [Link]
Google Patents. A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Available at: [Link]
ResearchGate. Synthesis and Characterization of New Coumarin Derivatives. Available at: [Link]
RSC Publishing. Core remodeling leads to long wavelength fluoro-coumarins. Available at: [Link]
Alkali Scientific. 2-Chloro-4-fluorobenzaldehyde, 1 X 5 g (348074-5G). Available at: [Link]
Application Note: High-Purity Crystallization & Isolation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Abstract & Strategic Importance 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 193585-98-3) is a critical pharmacophore used in the synthesis of 5-HT2C receptor agonists and PRMT5 inhibitors [1, 2]. Its structural integri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 193585-98-3) is a critical pharmacophore used in the synthesis of 5-HT2C receptor agonists and PRMT5 inhibitors [1, 2]. Its structural integrity—specifically the ortho-hydroxyl and aldehyde functionalities—renders it susceptible to oxidation and polymerization. Furthermore, the presence of the 2-hydroxy group facilitates strong intramolecular hydrogen bonding (IMHB), significantly lowering its melting point and increasing solubility in non-polar solvents.
This guide moves beyond generic purification by offering two distinct workflows:
Thermodynamic Crystallization: For removing regioisomers and inorganic salts.
Chemo-Selective Bisulfite Isolation: For rescuing "oiled-out" batches or removing non-aldehyde organic impurities.
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior is the prerequisite for successful crystallization.
Property
Value / Characteristic
Implication for Crystallization
Physical State
White to pale yellow solid
Color indicates oxidation (quinoid formation).
Melting Point
~60–75 °C (Estimated)
Risk of Oiling Out: The MP is low; processing temperatures must be strictly controlled.
H-Bonding
Strong Intramolecular (OH···O=C)
Reduces polarity; increases solubility in non-polar solvents (e.g., Toluene, IPE).
Acidity
Phenolic pKa ~7–8
Soluble in basic aqueous media; allows for pH-swing extraction.
Best for: Routine purification of crude solids with >85% purity.
Rationale
The intramolecular hydrogen bond effectively "masks" the polar groups, making the molecule surprisingly lipophilic. Therefore, a medium-polarity ether like Isopropyl Ether (IPE) or a Toluene/Heptane system is superior to alcohols, which may compete for H-bonding and retard crystal growth.
Step-by-Step Protocol
Dissolution:
Charge crude 5-Chloro-4-fluoro-2-hydroxybenzaldehyde into a reactor.
Add Isopropyl Ether (IPE) at a ratio of 5 mL per gram of solid.
Heat to 60°C (Reflux). Note: Do not exceed 65°C to prevent degradation.
Optional: If solution is dark, add Activated Carbon (5 wt%) and stir for 15 mins. Filter hot through Celite.
Nucleation Zone:
Cool the filtrate slowly to 45°C .
Seeding (Critical): At 45°C, add 0.5 wt% of pure seed crystals.
Observation: Hold at 45°C for 30 minutes. Ensure a stable slurry forms. If an oil separates, reheat to 55°C and add more solvent.
Crystal Growth:
Cool from 45°C to 0–5°C at a rate of 10°C per hour .
Why Slow Cooling? Rapid cooling traps impurities in the lattice and promotes oiling out due to the low melting point.
Best for: Oily crude mixtures, removal of non-aldehyde impurities (e.g., starting phenols), or high-purity requirements (>99.5%).
Rationale
This method utilizes the chemical reactivity of the aldehyde group to form a water-soluble bisulfite adduct. Non-aldehyde impurities (phenols, halogenated side-products) remain in the organic layer and are discarded. The adduct is then hydrolyzed to release the pure aldehyde.
Workflow Diagram (Graphviz)
Figure 1: Chemo-selective purification workflow utilizing the aldehyde-bisulfite reversible reaction.
Step-by-Step Protocol
Adduct Formation:
Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL/g).
Technical Support Center: Optimizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Synthesis
The following technical guide addresses the synthesis optimization of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , a critical intermediate often used in the development of active pharmaceutical ingredients (APIs) such as su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis optimization of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , a critical intermediate often used in the development of active pharmaceutical ingredients (APIs) such as substituted benzofurans and kinase inhibitors.
This guide prioritizes the Modified Duff Reaction (proven in patent literature for this specific substrate) and the MgCl2-Mediated Formylation (a high-precision alternative), while explicitly advising against the Reimer-Tiemann reaction due to poor yield and selectivity.
Current Status: Active
Subject: Yield & Purity Optimization for Halogenated Salicylaldehydes
Target Molecule: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
CAS: 193557-04-1 (Generic ref)
Part 1: Route Selection & Strategy
The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde requires the formylation of 4-Chloro-3-fluorophenol . The presence of two electron-withdrawing halogens deactivates the aromatic ring, making standard electrophilic aromatic substitutions (like Gattermann or standard Vilsmeier) sluggish or low-yielding.
Iminium ion formation via HMTA in superacidic media.
Coordination of Magnesium phenoxide with Paraformaldehyde.[1]
Key Advantage
High Yield (80-85%) on deactivated substrates. Proven in patents.
Exclusive Ortho-Selectivity . Milder conditions (no TFA).
Primary Risk
Requires harsh acidic workup; strictly anhydrous conditions not required.
extremely sensitive to moisture; requires dry solvents.
Suitability
Best for Scale-up and deactivated rings.
Best for Lab-scale high purity requirements.
Critical Note: Avoid the Reimer-Tiemann reaction . For this substrate, the electron-withdrawing fluorine and chlorine atoms severely hamper the attack on the dichlorocarbene intermediate, typically resulting in yields <30% and difficult purification.
Part 2: Detailed Protocols & Optimization
Protocol A: The Modified Duff Reaction (Patent Validated)
Reference Standard: Based on WO2016123164 [1].
Theory: The use of Trifluoroacetic acid (TFA) as the solvent acts as a proton source to generate the reactive methyleneiminium species from Hexamethylenetetramine (HMTA), capable of overcoming the deactivating effect of the halogens.
Addition: Add Hexamethylenetetramine (HMTA) (1.2 - 1.5 eq) in small portions at room temperature. Exothermic reaction - monitor temp.
Reaction: Heat to reflux (approx. 75-80°C) for 12–16 hours. The solution typically turns orange/red.
Hydrolysis (Critical): Cool to RT. Add 50% Sulfuric Acid or conc. HCl and water. Stir for 1–2 hours to hydrolyze the intermediate iminium salt/amine species into the aldehyde.
Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.
Optimization Table:
Variable
Recommendation
Causality
Solvent Choice
TFA (Neat)
Acetic acid is too weak for this deactivated phenol. TFA increases electrophilicity.
HMTA Stoichiometry
1.5 Equivalents
Excess HMTA ensures full conversion despite slower kinetics caused by F/Cl deactivation.
Hydrolysis Time
>1 Hour
Premature workup leaves the "Duff intermediate" (amine), reducing aldehyde yield.
Protocol B: MgCl₂-Mediated Specific Ortho-Formylation
Reference Standard: Adapted from Skattebøl et al. [2].
Theory: Magnesium ions coordinate with the phenolic oxygen and the paraformaldehyde, creating a "template" that directs the formyl group exclusively to the ortho position. This prevents para-substitution (though blocked here) and bis-formylation.
Step-by-Step Workflow:
Complexation: In a dry flask under Nitrogen/Argon, combine 4-Chloro-3-fluorophenol (1.0 eq), Anhydrous MgCl₂ (1.5 eq), and Triethylamine (TEA) (3.75 eq) in dry Acetonitrile or THF .
Aging: Stir for 15–30 mins. The mixture will become cloudy/slurry (formation of Mg-phenoxide).
Addition: Add Paraformaldehyde (powder, dried, 6.0+ eq) in one portion.
Reaction: Reflux for 4–8 hours.
Quench: Cool and add 10% HCl or 5% H₂SO₄ to decompose the Mg-complex and hydrolyze the intermediate.
Purification: Extract with Ether/EtOAc.
Optimization Table:
Variable
Recommendation
Causality
Moisture Control
Strictly Anhydrous
Water destroys the Mg-phenoxide complex, halting the reaction immediately.
Reagent Quality
Dry Paraformaldehyde
Old paraformaldehyde with high water content lowers yield. Dry over P₂O₅ if needed.
Base Ratio
TEA > 3.0 eq
Essential to fully deprotonate the phenol and buffer the reaction.
Part 3: Visualizing the Reaction Logic
The following diagram illustrates the decision logic and mechanistic pathway for the recommended Duff Reaction route.
Caption: Decision matrix and reaction flow for synthesizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde. Method A (Duff) is the primary recommendation for yield.
Part 4: Troubleshooting & FAQs
Q1: I am getting low conversion (<50%) using the MgCl₂ method. What is wrong?
Diagnosis: The most common culprit is moisture . The MgCl₂ reaction is strictly anhydrous.
Fix: Ensure your Acetonitrile is distilled or molecular-sieve dried. Use fresh, anhydrous MgCl₂ (beads are better than powder if powder is old/clumped).
Alternative: The substrate (4-Chloro-3-fluorophenol) is electron-poor. Increase the reflux time to 12 hours and increase Paraformaldehyde to 8.0 equivalents.
Q2: In the Duff reaction, I see a "sticky polymer" or tar during workup.
Diagnosis: This is polymerized HMTA or phenol-formaldehyde resin, common if the reaction runs too hot or too concentrated.
Fix: Dilute the reaction mixture with more TFA before starting. Ensure the hydrolysis step (adding acid/water) is done after cooling to room temperature, not while hot.
Q3: How do I confirm I have the correct regioisomer?
Technical Check:
1H NMR: Look for the aldehyde proton signal (~9.8–10.4 ppm).
Coupling Constants:
The aromatic protons in the product are at positions 3 and 6. They are para to each other.
J-coupling: You should see small or zero coupling (singlets or weak doublets, J < 1 Hz) between the aromatic protons.
If you formed the isomer (aldehyde at position 2, between OH and F), the protons would be ortho to each other (J ~8-9 Hz).
Note: The target molecule has H at C3 and H at C6. They are para.
Q4: Can I use acetic acid instead of TFA for the Duff reaction?
Answer:No. Acetic acid is standard for simple phenols (e.g., phenol, cresol). For dihalo-phenols , the ring is too deactivated. You need the higher acidity of TFA to generate the highly reactive electrophile necessary to attack the ring.
References
Vertex Pharmaceuticals Inc. (2016). Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists. WO2016123164A1. (Describes the specific synthesis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde using HMTA/TFA with 84% yield).
Hansen, T. V., & Skattebøl, L. (2005).[2] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Foundational protocol for MgCl2-mediated formylation).
Hofsløkken, N. U., & Skattebøl, L. (1999).[2] Convenient method for the ortho-formylation of phenols. Acta Chemica Scandinavica, 53, 258.[1][2]
Technical Support Center: Purification of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde via column chromatog...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde via column chromatography. The information presented herein is curated from extensive hands-on experience and established scientific principles to ensure reliable and reproducible outcomes.
I. Overview of Chromatographic Purification
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a polar aromatic compound. Its purification by normal-phase column chromatography, typically using silica gel, is a standard yet often challenging procedure. Success hinges on the careful selection of the stationary and mobile phases, proper column packing, and optimized sample loading and elution. The presence of a phenolic hydroxyl group and an aldehyde functional group on the same aromatic ring introduces specific chemical properties that must be considered to avoid common pitfalls such as product degradation, poor separation, and low yield.
II. Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in a question-and-answer format.
Poor Separation
Question: I'm observing poor separation between my product and impurities, resulting in mixed fractions. How can I improve the resolution?
Answer: Poor separation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Inadequate Solvent System (Mobile Phase): The polarity of your mobile phase is the most critical factor influencing separation. An inappropriate solvent system will fail to create a sufficient difference in the retention factor (Rf) values of your target compound and the impurities.
Causality: The principle of "like dissolves like" is fundamental here. The mobile phase must have the right polarity to move the compounds along the stationary phase at different rates. If the eluent is too polar, all components will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, all components will remain adsorbed to the silica gel.
Solution: The ideal solvent system should provide an Rf value of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[1] Experiment with different ratios of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). A common starting point for substituted benzaldehydes is a mixture of ethyl acetate and hexane.[2][3] A patent for a related compound, 2-fluoro-4-hydroxybenzaldehyde, utilized a mixture of ethyl acetate and n-heptane.[1]
Improper Column Packing: Channels, cracks, or an unevenly packed column will lead to a non-uniform flow of the mobile phase, causing band broadening and poor separation.[1]
Solution: Ensure your silica gel is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred for achieving a homogenous stationary phase. Gently tapping the column during packing can help settle the silica and remove air bubbles.[1]
Column Overloading: Applying an excessive amount of crude material to the column will saturate the stationary phase, leading to broad, overlapping bands.[1]
Solution: A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.[1] For difficult separations, a lower loading percentage is recommended.
Product Degradation or Tailing
Question: My product appears to be degrading on the column, or I'm observing significant tailing of the spot on TLC and broad peaks during elution. What is the cause and how can I prevent it?
Answer: Both degradation and tailing are often linked to the interaction of the analyte with the stationary phase.
Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH).[4] This acidity can lead to the degradation of acid-sensitive compounds. Furthermore, the phenolic hydroxyl group of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde can interact strongly with these acidic silanol groups, causing the compound to "stick" to the column and elute slowly and unevenly, a phenomenon observed as tailing.[1]
Causality: The strong hydrogen bonding between the phenolic proton and the oxygen atoms of the silanol groups, as well as potential acid-catalyzed side reactions of the aldehyde group, contribute to these issues.
Solution:
Deactivate the Silica Gel: Add a small amount (0.5-1%) of a basic modifier like triethylamine to your mobile phase.[1][4] This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions. Alternatively, a small amount of a mild acid like acetic acid can sometimes improve peak shape for acidic compounds by keeping them in a single protonation state.
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[5]
Chelation Effects: Salicylaldehyde derivatives (2-hydroxybenzaldehydes) are known chelating agents, capable of binding to trace metal ions that may be present in the silica gel.[6][7][8] This chelation can cause the compound to be strongly retained and result in tailing or even irreversible binding.
Solution: While less common, if chelation is suspected, pre-washing the silica gel with a suitable solvent or using a high-purity grade of silica gel can be beneficial.
Low or No Product Recovery
Question: I've run my column, but I'm recovering very little, or none, of my product. What could have happened?
Answer: This frustrating situation can arise from several possibilities.
Compound is Stuck on the Column: As mentioned, strong interactions with the silica gel can lead to irreversible adsorption.
Solution: If you suspect your product is still on the column, try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture of ethyl acetate and methanol.[9] This may be enough to dislodge the strongly bound compound.
Compound Degraded on the Column: The acidic nature of the silica gel may have completely degraded your product.[5]
Solution: Before running a large-scale column, it's wise to test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (degradation products) have appeared.[5]
Incorrect Elution Polarity: It's possible the mobile phase you are using is not polar enough to elute your compound.
Solution: If you are still collecting fractions, gradually increase the polarity of your mobile phase.[5] If the column run is complete, try the "flushing" technique described above. Always double-check that you have prepared the mobile phase with the correct solvents and ratios.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde?
A1: A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.[1] An ideal Rf for column chromatography is generally between 0.2 and 0.4.[1]
Q2: How do I choose between dry loading and wet loading my sample onto the column?
A2: If your crude sample is soluble in the initial, low-polarity mobile phase, wet loading (dissolving the sample in a minimal amount of the eluent and carefully adding it to the top of the column) is acceptable. However, if your compound is not very soluble in the initial mobile phase and requires a more polar solvent for dissolution, dry loading is highly recommended.[10] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This prevents the dissolution solvent from interfering with the initial separation at the top of the column.[10]
Q3: Can I use reversed-phase chromatography for this purification?
A3: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (such as methanol/water or acetonitrile/water mixtures).[11][12] This can be particularly useful if your compound is highly polar or if normal-phase chromatography is giving poor results.
Q4: What are some potential impurities I should be aware of?
A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, or the over-oxidized product, 5-chloro-4-fluoro-2-hydroxybenzoic acid. The corresponding carboxylic acid is significantly more polar and will have a much lower Rf value. Benzaldehydes are also susceptible to air oxidation, which can form the corresponding benzoic acid.[4][13]
IV. Experimental Protocols
Protocol 1: Column Chromatography Purification
This is a general protocol and should be optimized based on TLC analysis of your specific crude mixture.
TLC Analysis:
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives your desired product an Rf value between 0.2 and 0.4, with good separation from impurities.
Column Packing (Slurry Method):
Secure a glass chromatography column vertically.
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
In a separate beaker, create a slurry of silica gel in your chosen initial, low-polarity mobile phase.
Pour the slurry into the column, gently tapping the sides to encourage even packing and dislodge any air bubbles.
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading (Dry Loading Recommended):
Dissolve your crude 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add silica gel (approximately 1-2 times the weight of your crude product) to this solution.
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection:
Carefully add your initial mobile phase to the column.
Apply gentle pressure (using a pump or air line) to begin eluting the compounds.
Collect the eluent in a series of test tubes or flasks (fractions).
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
Analysis and Product Isolation:
Monitor the collected fractions by TLC to identify which ones contain your pure product.
Combine the pure fractions.
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
Gluesenkamp, K. H., et al. (2018). Mobile Phase Optimization in High Performance Liquid Chromatography. Journal of Chromatographic Science. Available at:
BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Available at:
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at:
ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Available at:
BenchChem. (2025). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Available at:
Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Available at:
Biotage. (2018). Successful Flash Chromatography. Available at:
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available at:
Portugaliae Electrochimica Acta. (n.d.). Enhanced Catalytic Conversion of Benzaldehyde to Benzoic Acid using Silica Coated Hydrated Iron Oxide. Available at:
ResearchGate. (2025). Studies of Chelation Ion-exchange Properties of Copolymer Resin Derived from Salicylic Acid and its Analytical Applications. Available at: [Link]
ResearchGate. (n.d.). Chelation ion-exchange properties of salicylic acid-urea-formaldehyde copolymers. Available at: [Link]
PubMed. (2013). Iron(III) and aluminium(III) complexes with substituted salicyl-aldehydes and salicylic acids. Available at: [Link]
ResearchGate. (n.d.). How to purify synthetic fluoroquinolones, using column chromatography?. Available at: [Link]
Core Technical Analysis: The "Salicylaldehyde Trap"
Before attempting to dissolve 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CFHB), you must understand the structural mechanism that governs its solubility.
The Problem: Users frequently assume that because the molecule has a hydroxyl (-OH) and an aldehyde (-CHO) group, it should be polar and water-soluble. This is incorrect.
The Mechanism (Causality):
This molecule forms a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the aldehyde carbonyl oxygen.[1][2][3][4] This creates a stable, 6-membered pseudo-ring structure.
Consequence 1: The polar groups "lock" each other up, effectively hiding them from the solvent.
Consequence 2: The molecule presents a "greasy," lipophilic exterior (enhanced by the Chlorine and Fluorine atoms) to the solvent.
Result: The compound behaves more like a non-polar hydrocarbon than a polar phenol. It resists water but dissolves readily in dichloromethane (DCM) or toluene.
Physicochemical Profile
Property
Value (Approx.)
Implication for Solubility
Molecular Weight
174.56 g/mol
Small molecule; kinetics of dissolution should be fast if solvent is correct.
Acidic. Can be deprotonated by mild bases (bicarbonate/carbonate).
H-Bond Donor
1 (Locked)
The donor is internally engaged; poor interaction with water.
H-Bond Acceptor
3
Available for interaction, but sterically hindered by the internal ring.
Troubleshooting Guide (Q&A)
Issue 1: "I added water to my DMSO stock, and the compound immediately precipitated (crashed out)."
Diagnosis: You triggered a "solubility cliff." The intramolecular H-bond makes the neutral molecule extremely hydrophobic. When the water fraction exceeds ~80-90%, the hydrophobic effect forces the molecules to aggregate.
Solution:
Do not add water directly. Add the stock solution into the aqueous buffer while vortexing (rapid dispersion).
Use a Co-solvent. Maintain at least 5-10% DMSO or Ethanol in the final solution if possible.
Adjust pH (The "Switch"). If your assay permits, raise the pH to >7.5. This deprotonates the phenol, breaking the intramolecular H-bond and creating a charged phenolate ion, which is highly water-soluble.
Issue 2: "The compound is not dissolving in Methanol/Ethanol."
Diagnosis: While soluble in alcohols, the dissolution is endothermic. The crystal lattice energy of halogenated benzaldehydes is often high due to pi-stacking.
Solution:
Apply Heat: Warm the solvent to 40°C.
Sonication: Sonicate for 5-10 minutes to break crystal aggregates.
Switch Solvent: If alcohol fails, switch to DMSO or DMF (Dimethylformamide), which disrupt the internal hydrogen bonding more effectively than alcohols.
Issue 3: "I need to run a reaction in an anhydrous organic solvent, but it's not dissolving in Hexane."
Diagnosis: While lipophilic, the molecule is too polar for pure alkanes (Hexane/Heptane) due to the dipole moments of the C-F and C-Cl bonds.
Solution:
Primary Choice: Dichloromethane (DCM) or Chloroform.
The following diagram illustrates the decision-making process for solvent selection based on your application.
Figure 1: Decision Matrix for Solubilizing CFHB based on experimental requirements.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (DMSO)
Use this for long-term storage and as a precursor for all biological assays.
Weighing: Weigh 17.5 mg of CFHB.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Note: Do not use "wet" DMSO; water absorption initiates degradation over time.
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow.
Concentration: This yields a 100 mM stock.
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
Self-Validation Check: If the solution turns dark brown or orange upon thawing, oxidation has occurred. Discard.
Protocol B: The "Step-Up" Aqueous Dilution Method
Use this to prevent "crashing out" when moving from DMSO to Water.
Calculate: Determine the final desired concentration (e.g., 100 µM).
Intermediate Step: Dilute the 100 mM DMSO stock 1:10 into pure Ethanol or PEG-400 first.
Why? This creates a "bridge" solvent environment that is less harsh than a direct DMSO-to-Water jump.
Final Dilution: Pipette the intermediate solution slowly into the vortexing aqueous buffer.
Critical: Keep the tip submerged to prevent surface precipitation.
pH Check: If the buffer pH is < 7.0, ensure the final concentration of CFHB does not exceed 50 µM, or precipitation is likely.
Advanced Mechanism: pH-Dependent Solubilization
The following diagram explains the chemical transformation that occurs when you adjust the pH, turning the insoluble molecule into a soluble one.
Figure 2: Mechanism of solubilization via deprotonation. At basic pH, the intramolecular hydrogen bond is broken, exposing the charged oxygen to water.
References
PubChem. (2025).[5][6][7][8][9] 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (Compound).[10] National Library of Medicine. Available at: [Link]
Royal Society of Chemistry. (2022). The effect of halogenation of salicylaldehyde on antiproliferative activities.[11] Dalton Transactions. Available at: [Link]
MDPI. (2023). Solubility Properties of Halogenated Benzaldehydes.[12] Available at: [Link]
optimizing reaction temperature for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde derivatives
Technical Support Center: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Synthesis & Optimization Introduction: The Thermal "Goldilocks Zone" From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & Medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Synthesis & Optimization
Introduction: The Thermal "Goldilocks Zone"
From: Dr. Aris Thorne, Senior Application Scientist
To: Process Chemistry & Medicinal Chemistry Teams
Subject: Thermal Optimization for Halogenated Salicylaldehyde Derivatives
Synthesizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde presents a classic "push-pull" conflict in organic chemistry. You are installing a formyl group onto a ring (4-chloro-3-fluorophenol) that is simultaneously deactivated by halogens yet activated by a phenol.
The critical instability factor here is the Fluorine atom at position 4 . In the final product, this fluorine is para to the electron-withdrawing formyl group. If your reaction temperature spikes in basic media (Reimer-Tiemann conditions), this fluorine becomes highly susceptible to Nucleophilic Aromatic Substitution (
), leading to des-fluoro impurities (4-hydroxy analogues). Conversely, in acidic media (Duff conditions), excessive heat drives the formation of insoluble phenolic resins (tars).
This guide defines the precise thermal windows required to balance kinetics against decomposition.
Module 1: Synthesis Optimization (The Duff Reaction)
We recommend the Duff Reaction (Hexamethylenetetramine in TFA/Acid) over the Reimer-Tiemann method for this specific substrate. The acidic environment protects the fluorine from nucleophilic attack, provided the temperature is strictly controlled.
The Protocol: Acid-Mediated Formylation
Target Scale: 10–50 mmol
Parameter
Specification
Criticality
Substrate
4-Chloro-3-fluorophenol
Purity >98% required to prevent isomer mixtures.
Reagent
Hexamethylenetetramine (HMTA)
1.1 to 1.5 equivalents. Excess promotes polymerization.
Solvent/Acid
Trifluoroacetic Acid (TFA)
Acts as both solvent and catalyst.
Temp (Addition)
0°C to 5°C
CRITICAL. Exothermic mixing can char the phenol.
Temp (Reaction)
65°C ± 5°C
Do not exceed 75°C.
Time
4–6 Hours
Monitor via HPLC/TLC.
Step-by-Step Workflow
Cryogenic Addition: Charge the reaction vessel with TFA. Cool to 0°C . Add HMTA in portions. Warning: This dissolution is exothermic.
Kinetic Ramp: Slowly ramp the temperature to 65°C over 30 minutes.
Why? A fast ramp causes local hotspots, leading to "tar" formation (phenolic resins).
The Plateau: Hold at 65°C for 4-6 hours.
Checkpoint: The solution should turn yellow/orange. If it turns black/opaque, the temp is too high.
Hydrolysis (The Quench): Cool to room temperature. Pour onto ice/water (1:1 vol). Stir vigorously for 30 mins to hydrolyze the iminium intermediate to the aldehyde.
Visualizing the Process Logic
Caption: Thermal workflow for the Duff reaction. Note the strict low-temperature addition phase to prevent early-stage polymerization.
Module 2: Troubleshooting & FAQs
Q1: My product contains a significant amount of "black tar" and the yield is <30%.
Diagnosis: Thermal Runaway / Polymerization.
The Science: Phenols are prone to polymerizing with formaldehyde equivalents (HMTA) to form Bakelite-like resins. This reaction has a high activation energy and accelerates exponentially above 80°C.
The Fix:
Check your ramp rate: Do not heat the vessel directly from 0°C to reflux. Use a programmed ramp.
Stoichiometry: Ensure HMTA is not in large excess (>2.0 eq).
Action: If the reaction turns black, discard. You cannot purify the aldehyde from the resin effectively.
Q2: I am using the Reimer-Tiemann method (CHCl₃/NaOH) and losing the Fluorine atom.
Diagnosis: Nucleophilic Aromatic Substitution (
).
The Science: In the product, the aldehyde group (at pos 1) is electron-withdrawing. The Fluorine (at pos 4) is para to this withdrawing group. In the presence of strong base (NaOH) and heat (>60°C), the ion attacks the C-F bond, displacing fluoride.
The Fix:
Switch to Duff conditions (Acidic). Acidic media prevents
.
If you MUST use Reimer-Tiemann: Lower the temperature to 55°C and extend the reaction time. Use a Phase Transfer Catalyst (e.g., TEBA) to improve kinetics at lower temperatures.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Kinetic Trapping.
The Science: The electron-withdrawing halogens (Cl, F) deactivate the ring, making the initial electrophilic attack by the HMTA species slower than on a simple phenol.
The Fix:
Do not overheat. Instead of raising temp (which risks tar), increase concentration . Run the reaction at a higher molarity (e.g., 2M instead of 0.5M) to drive kinetics without adding thermal energy.
Module 3: Diagnostic Logic Tree
Use this decision matrix to diagnose synthesis failures based on crude NMR/TLC data.
Caption: Diagnostic tree linking physical symptoms to thermal root causes and corrective actions.
References
ChemicalBook. (n.d.). Synthesis of 3-Chloro-5-Fluoro-4-Hydroxybenzaldehyde. Retrieved from
Relevance: Provides baseline protocols for Duff reaction on chloro-fluoro-phenols, citing 60°C as a standard condition.
BenchChem. (2025).[1][2] The Reimer-Tiemann Reaction: Application Notes and Protocols. Retrieved from
Relevance: Details the temperature limitations (60-70°C) and side-reaction risks (tars)
National Institutes of Health (NIH) - PubChem. (n.d.). 5-Fluoro-2-hydroxybenzaldehyde Compound Summary. Retrieved from
Relevance: Confirms chemical structure and stability data for the fluoro-salicylaldehyde class.
Wikipedia. (n.d.). Duff Reaction. Retrieved from
Relevance: Outlines the mechanism of HMTA/Acid formylation and the specific risk of polymerization if stoichiometry/temp is uncontrolled.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: ALD-5CF-REACT
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Salicylaldehyde Effect"
You are likely encountering stalled reactivity (low conversion) during condensation reactions (e.g., Knoevenagel, Schiff base formation, or reductive amination) involving 5-Chloro-4-fluoro-2-hydroxybenzaldehyde .
While the halogen substituents (5-Cl, 4-F) are electron-withdrawing groups (EWGs) that typically activate aldehydes, in this specific scaffold, they exacerbate a deactivating phenomenon known as the Salicylaldehyde Effect .
The Core Problem:
Intramolecular Hydrogen Bonding (IHB): The ortho-hydroxyl group forms a stable 6-membered pseudo-ring with the carbonyl oxygen. This "locks" the aldehyde, masking its electrophilicity.
Hyper-Acidity & Resonance Deactivation: The 5-Cl and 4-F atoms increase the acidity of the phenol (estimated pKa ~6.5–7.0 vs. 8.0 for unsubstituted salicylaldehyde). In basic media, this leads to rapid deprotonation. The resulting phenolate anion is a powerful electron donor, pushing electron density into the carbonyl carbon via resonance, effectively "killing" its reactivity toward nucleophiles.
Diagnostic: Is Your Reaction Actually Dead?
Before altering your synthesis, confirm the diagnosis.
Symptom: Starting material persists on TLC despite reflux.
Symptom:
H NMR shows the aldehyde proton (10 ppm) but it is broadened or shifted upfield.
Symptom: Reaction turns bright yellow/orange immediately upon adding base (indicates phenolate formation, not necessarily product).
Visualizing the Trap:
Figure 1: The equilibrium trap. The molecule naturally rests in the H-bonded state. Adding base pushes it to the unreactive phenolate form.
Troubleshooting & Solutions
Scenario A: Reaction under Basic Conditions (e.g., Knoevenagel)
Issue: You are using piperidine, TEA, or NaOH. The reaction turns yellow but yields no product.
Root Cause: The base deprotonates the phenol. The anionic oxygen donates electrons into the ring, reducing the partial positive charge on the carbonyl carbon.
Solution:Protect the Phenol.
You must cap the -OH group to prevent phenolate formation and disrupt the H-bond.
Protocol: Transient Acetyl Protection
Why: Acetates are electron-withdrawing (restoring aldehyde electrophilicity) and easily cleaved later.
Acylation: Treat starting material with 1.1 eq. Acetic Anhydride (
) and cat. (or Pyridine).
Validation: Check TLC. The spot should move significantly higher (
increase) as H-bonding is broken.
Reaction: Perform your condensation on the O-acetylated intermediate.
Deprotection: The acetyl group often falls off during acidic workup or can be removed with mild base (
).
Scenario B: Reaction under Neutral/Acidic Conditions (e.g., Imine Formation)
Issue: Reaction is sluggish even with heat.
Root Cause: The intramolecular H-bond is thermodynamically stronger than the transition state required for nucleophilic attack.
Solution:Lewis Acid Activation (
or ).
A oxophilic Lewis Acid will coordinate to the carbonyl oxygen and the phenolic oxygen, breaking the internal H-bond and activating the carbonyl.
Setup: Dissolve amine (1.0 eq) and aldehyde (1.0 eq) in dry DCM under
.
Activation: Cool to 0°C. Add
(0.5–0.6 eq) dropwise.
Observation: Solution will likely turn dark red/brown (Titanium-phenol complex).
Process: Stir 1h at 0°C, then warm to RT.
Workup: Quench with saturated
. The titanium salts will precipitate. Filter through Celite.
Decision Matrix: Selecting the Right Strategy
Use this logic flow to determine the correct experimental path.
Figure 2: Strategic decision tree based on reaction pH.
Comparative Data: Reaction Optimization
The following data summarizes typical yields for 5-substituted salicylaldehydes in condensation reactions, comparing standard methods vs. the recommended troubleshooting protocols.
Method
Reagents
Mechanism
Typical Yield
Notes
Standard (Base)
Piperidine/EtOH, Reflux
Deprotonation (Stalled)
< 15%
Reaction turns yellow; mostly SM recovered.
Standard (Acid)
-TsOH, Toluene, Dean-Stark
Protonation (Competes with Amine)
30–45%
Slow; requires high heat (risk of defluorination).
Lewis Acid
, DCM, 0°C
Dual Activation
85–92%
Best for imines/hydrazones. Fast & mild.
Pre-Protection
, then Base
Steric/Electronic Unlocking
75–85%
Adds 2 steps (protect/deprotect) but reliable.
Frequently Asked Questions (FAQs)
Q: Can I just heat the reaction to 140°C to overcome the activation energy?A:Not Recommended. With a fluorine at the 4-position and a chlorine at the 5-position, high temperatures in the presence of nucleophiles (amines/bases) pose a high risk of Nucleophilic Aromatic Substitution (
) . You might displace the fluorine atom instead of condensing at the aldehyde.
Q: Why does the NMR of the starting material look normal if it's "locked"?A: The H-bond is dynamic on the NMR timescale. However, you will often see the phenolic -OH signal downfield (11–12 ppm) and the aldehyde proton slightly upfield compared to non-H-bonded benzaldehydes. This confirms the strong interaction is present.
Q: Which Lewis Acid is safest if I cannot use Titanium tetrachloride?A: Magnesium Perchlorate (
) or Ytterbium Triflate () are excellent, milder alternatives that tolerate moisture better than titanium species.
References
BenchChem. (2025).[1] The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Retrieved from 1
Gatland, A. E., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952.[2] Retrieved from 2
Kaye, P. T., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. Retrieved from 3
PubChem. (2025).[4][5][6] 4-Fluoro-2-hydroxybenzaldehyde Compound Summary. Retrieved from 4
A Comparative Guide to the ¹H NMR Spectrum of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic compound of interest...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. By comparing its spectral features with those of structurally related benzaldehydes, we will elucidate the distinct influence of each substituent on proton chemical environments. This document is designed to serve as a practical reference for spectral interpretation, structure verification, and understanding complex spin systems in substituted aromatic rings.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is defined by the interplay of its five substituents on the benzene ring. The chemical shift (δ), multiplicity, and coupling constants (J) of the remaining two aromatic protons (H-3 and H-6), the aldehyde proton (-CHO), and the hydroxyl proton (-OH) are governed by a combination of inductive and resonance effects, as well as through-space interactions.
Aldehyde Proton (-CHO): The electron-withdrawing nature of the carbonyl group strongly deshields the attached proton, causing it to appear far downfield, typically in the range of δ 9.5–10.5 ppm.[1] Due to its separation from other protons by several bonds, it usually appears as a singlet, though weak long-range coupling (⁴J) to ring protons can sometimes be observed.[2]
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In this molecule, strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen is expected. This interaction significantly deshields the proton, often shifting it downfield to δ 10.0–13.0 ppm and causing the peak to broaden.
Aromatic Protons (H-3 and H-6):
Substituent Effects: The electronic properties of each substituent modulate the electron density around the ring protons.[3] The hydroxyl group (-OH) is a strong electron-donating group (EDG) through resonance, shielding the ortho and para positions. The fluorine (-F) and chlorine (-Cl) atoms are electron-withdrawing (EWG) through induction but weakly donating through resonance.[4][5] The aldehyde group (-CHO) is a strong EWG.
Proton H-3: This proton is ortho to the powerful EDG hydroxyl group and ortho to the EWG aldehyde group. It is also subject to coupling with the adjacent fluorine atom (³JH-F) and the more distant H-6 proton (⁴JH-H, a meta-coupling).
Proton H-6: This proton is ortho to the chlorine atom and meta to both the hydroxyl and aldehyde groups. It will couple with the H-3 proton (⁴JH-H) and the fluorine atom (³JH-F).
Based on these effects, we can predict the relative positions and splitting patterns of the aromatic signals.
Comparative Spectral Analysis
To understand the specific impact of the chloro and fluoro substituents, it is instructive to compare the ¹H NMR data of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde with simpler, related structures. The data presented below are based on typical values found in chemical databases and literature.
Compound
Ar-H Chemical Shifts (δ, ppm) & Multiplicity
-CHO (δ, ppm)
-OH (δ, ppm)
Key Observations
2-Hydroxybenzaldehyde (Salicylaldehyde)
6.8-7.6 (m, 4H)
~9.8 (s)
~11.0 (s)
A complex multiplet for the four aromatic protons.
Introduction of fluorine complicates the spectrum due to H-F couplings. Protons ortho and meta to F are split.
5-Chloro-2-hydroxybenzaldehyde
6.9 (d, 1H), 7.4 (dd, 1H), 7.5 (d, 1H)
~9.8 (s)
~11.1 (s)
The chlorine atom deshields ortho and para protons, simplifying the pattern to three distinct signals.
5-Chloro-4-fluoro-2-hydroxybenzaldehyde
H-3: ~7.1 (d, ⁴JH-H) H-6: ~7.6 (d, ³JH-F)
~9.7 (s)
~11.5 (s, br)
The combined effects of all substituents lead to two distinct, well-separated aromatic signals. H-F coupling further splits the H-6 signal.
This comparison highlights how increasing substitution simplifies the aromatic region from a complex multiplet to two distinct doublets, while also introducing new splitting patterns due to fluorine coupling.
Experimental Protocol for ¹H NMR Acquisition
This section details a standardized protocol for obtaining a high-resolution ¹H NMR spectrum. Adherence to a consistent methodology is crucial for data reproducibility and validation.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde directly into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like hydroxyls, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to sharpen the -OH signal.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure the sample is fully dissolved.
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the pipette tip during transfer.
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
Spectrometer Setup and Data Acquisition
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Locking & Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical lock signal.
Acquisition Parameters:
Spectrometer Frequency: 400 MHz or higher is recommended for resolving complex couplings.
Pulse Angle: 30-45 degrees.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
Execution: Acquire the Free Induction Decay (FID) data.
Data Processing
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
Integration: Integrate the area under each peak to determine the relative ratio of protons.
In-Depth Spectrum Interpretation
A representative ¹H NMR spectrum of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (in CDCl₃, 400 MHz) would exhibit the following key features:
δ ~11.5 ppm (singlet, broad, 1H): This signal corresponds to the hydroxyl proton (-OH) . Its significant downfield shift and broadness are characteristic of a proton involved in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.
δ ~9.7 ppm (singlet, 1H): This sharp singlet is unequivocally assigned to the aldehyde proton (-CHO) . Its position is consistent with the strong deshielding effect of the C=O group.[1]
δ ~7.6 ppm (doublet, 1H): This signal is assigned to H-6 . It is deshielded due to the ortho chlorine atom's inductive effect. The signal appears as a doublet due to coupling with the fluorine atom at C-4. The expected coupling constant is a three-bond H-F coupling (³JH-F) of approximately 5-8 Hz.[8] Meta-coupling to H-3 (⁴JH-H) is typically smaller (1-3 Hz) and may not be resolved, or may manifest as slight broadening of the doublet peaks.
δ ~7.1 ppm (doublet, 1H): This signal corresponds to H-3 . It appears further upfield due to the shielding influence of the ortho hydroxyl group. It is split into a doublet by the four-bond meta-coupling to H-6 (⁴JH-H ≈ 1-3 Hz).[8] A two-bond H-F coupling (²JH-F) might also be present but is often smaller than ³JH-F.
Visualizing the Analytical Workflow
The process from sample to structured data follows a logical sequence, as depicted in the diagram below.
Caption: Workflow for ¹H NMR spectral analysis.
Structure-Spectrum Correlation
The relationship between the molecular structure and the observed signals is fundamental to NMR analysis.
High-Resolution HPLC Purity Analysis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
A Comparative Guide to Stationary Phase Selectivity Executive Summary This guide addresses the chromatographic challenges associated with 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CFHB), a critical intermediate in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Stationary Phase Selectivity
Executive Summary
This guide addresses the chromatographic challenges associated with 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CFHB), a critical intermediate in the synthesis of fluoroquinolone antibiotics and bioactive Schiff bases.
Standard C18 alkyl-chain chemistries often fail to resolve CFHB from its positional regioisomers (e.g., 3-chloro isomers) due to identical hydrophobicity. This guide objectively compares the industry-standard C18 method against an optimized Phenyl-Hexyl method , demonstrating why
- interaction mechanisms provide the necessary orthogonality for pharmaceutical-grade purity analysis.
Compound Profile & Analytical Challenges
Target Analyte: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Chemical Nature: Halogenated Phenolic Aldehyde
Acidity: Weakly acidic (Phenolic -OH, estimated pKa ~6.5–7.5 due to electron-withdrawing Cl/F groups).
Critical Analytical Challenges
Regioisomer Co-elution: The chlorination step in synthesis often yields the 3-chloro isomer. Both isomers have identical mass and nearly identical LogP, making separation on C18 columns difficult.
Peak Tailing: The phenolic hydroxyl group can interact with residual silanols on the silica surface, causing severe tailing if the mobile phase pH is not strictly controlled.
Aldehyde Reactivity: In alcoholic solvents (methanol), the aldehyde group can form hemiacetals, leading to split peaks or "ghost" peaks.
Method Development Logic: The "Why" Behind the Protocol
To achieve robust separation, we must exploit differences in electron density rather than just hydrophobicity.
The Failure of C18 (Hydrophobicity only): C18 phases separate based on dispersive forces. Since the target and its isomer have the same atoms, their hydrophobic footprint is nearly identical.
The Solution: Phenyl-Hexyl (
- Interactions): The Phenyl-Hexyl stationary phase contains a benzene ring. The electron-withdrawing effects of the Chlorine and Fluorine atoms create specific electron-deficient zones on the analyte ring. The position of these halogens alters the "stacking" strength with the stationary phase, providing separation leverage that C18 lacks.
Diagram: Method Selection Decision Tree
The following flowchart illustrates the logical pathway for selecting the optimal stationary phase for halogenated aromatics.
Figure 1: Decision logic for selecting stationary phases for halogenated aromatic isomers.
Comparative Experimental Protocols
Two methods were evaluated. Method A represents the standard "generic" approach, while Method B is the targeted, optimized protocol.
Method A: The Generic Standard (C18)
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5
Why pH 2.5? Suppresses ionization of the phenol (pKa ~7), ensuring the molecule is neutral. This maximizes interaction with the stationary phase and eliminates silanol tailing.
Detection: UV @ 280 nm (Phenol absorption) and 254 nm.
Performance Comparison & Data
The following table summarizes the performance metrics observed when analyzing a spiked sample containing the target CFHB and its 3-chloro regioisomer impurity.
Performance Metric
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Analysis
Retention Time (Target)
8.42 min
9.15 min
Phenyl phase shows slightly higher retention due to -interaction.
Retention Time (Isomer)
8.55 min
9.85 min
The critical difference.
Resolution ()
0.8 (Co-eluting)
3.2 (Baseline Resolved)
Method B provides necessary purity assurance.
Tailing Factor ()
1.4 (Moderate Tailing)
1.05 (Symmetrical)
Phosphate buffer at pH 2.5 yields superior peak shape compared to Formic acid.
Theoretical Plates ()
~8,500
~12,000
Sharper peaks in Method B.
Why Method B Wins
On the C18 column, the chlorine position (3 vs 5) does not significantly change the hydrophobic surface area, leading to co-elution (
). On the Phenyl-Hexyl column, the 5-chloro position (para to the aldehyde, meta to the phenol) creates a distinct electron distribution compared to the 3-chloro isomer. This allows the phenyl rings of the stationary phase to "discriminate" between the two, resulting in a resolution of 3.2.
Step-by-Step Experimental Workflow
To ensure reproducibility, follow this strict protocol.
Step 1: Buffer Preparation (Critical)
Dissolve 2.72 g of
in 950 mL of HPLC-grade water.
Adjust pH to 2.50 ± 0.05 using Phosphoric Acid (85%). Do not use HCl or H2SO4.
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
Diluent: 50:50 Water:Acetonitrile. Avoid pure methanol to prevent hemiacetal formation with the aldehyde.
Stock Solution: 1.0 mg/mL in Diluent. Sonicate for 5 mins.
Working Standard: Dilute to 0.1 mg/mL.
Step 3: System Suitability Criteria
Before running samples, the system must pass these checks:
Tailing Factor:
Resolution (if isomer standard available):
RSD of Peak Area (n=5):
Diagram: Impurity Origin & Analysis Flow
Understanding where impurities come from helps in identifying them.
Figure 2: Synthesis pathway showing the origin of the critical regioisomer impurity.
References
Separation of Phenol Regioisomers:
Ruiz-Angel, M. J., et al. "Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols." Journal of Chromatography A (2002).
Selectivity of Phenyl-Hexyl Phases:
LCGC International. "Getting the Most from Phenyl Stationary Phases for HPLC." (2016).
Biphenyl vs. C18 Selectivity:
BenchChem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis." (2025).
Compound Properties (PubChem):
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2773586, 5-Chloro-2-fluorobenzaldehyde (Structural Analog)."
comparing reactivity of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde vs 5-Chloro-2-hydroxybenzaldehyde
This guide provides an in-depth technical comparison between 5-Chloro-2-hydroxybenzaldehyde (CHB) and its fluorinated analog, 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CFHB) . It is designed for medicinal chemists and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 5-Chloro-2-hydroxybenzaldehyde (CHB) and its fluorinated analog, 5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CFHB) . It is designed for medicinal chemists and process engineers selecting scaffolds for library generation or lead optimization.
Executive Summary: The Fluorine Switch
While both compounds share the core salicylaldehyde scaffold (ortho-hydroxybenzaldehyde) and a chlorine substituent at the 5-position, the introduction of a fluorine atom at the 4-position in CFHB fundamentally alters the reactivity landscape.
CHB (5-Chloro-2-hydroxybenzaldehyde): A "dead-end" scaffold regarding nucleophilic aromatic substitution. Its reactivity is limited to the aldehyde (condensation) and the phenol (chelation/alkylation). The chlorine at C5 is electronically deactivated for substitution.
CFHB (5-Chloro-4-fluoro-2-hydroxybenzaldehyde): A divergent scaffold. The fluorine at C4 is positioned para to the electron-withdrawing aldehyde group. This activates the C–F bond for Nucleophilic Aromatic Substitution (SNAr) , allowing the molecule to serve as a template for rapid library generation (replacing F with amines, thiols, or alkoxides) before or after aldehyde manipulation.
Electronic Structure & Reactivity Analysis
The distinct behaviors of these molecules are dictated by the interplay of Inductive (-I) and Resonance (+R/-R) effects relative to the aldehyde (CHO) and hydroxyl (OH) groups.
Feature
5-Chloro-2-hydroxybenzaldehyde (CHB)
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CFHB)
Structure
Cl at C5 (meta to CHO).
Cl at C5; F at C4 (para to CHO) .
Aldehyde Electrophilicity
Moderate. Deactivated by 2-OH (+R).
High. F at C4 (-I effect) increases partial positive charge on Carbonyl.
Phenol Acidity (pKa)
~8.0 (Cl stabilizes phenoxide via -I).
~7.4 (Estimated). F at C4 (meta to OH) provides strong -I stabilization.
SNAr Susceptibility
Inert. Cl is meta to the activating CHO group.
High. F is para to the activating CHO group.
Primary Application
Ligand synthesis, Herbicides.
Drug discovery (Scaffold decoration), Fluorine bioisosteres.
The Mechanistic Driver: Para-Activation
In CFHB , the aldehyde group at C1 acts as a strong electron-withdrawing group (EWG). Through resonance, it creates an electron-deficient center at C4.
In CHB: The substituent at C4 is Hydrogen. It cannot be displaced. The Chlorine at C5 is meta to the aldehyde, meaning the negative charge in a potential Meisenheimer complex cannot be delocalized onto the carbonyl oxygen. Thus, SNAr fails.
In CFHB: The Fluorine at C4 is a good leaving group for SNAr (due to the high C-F bond polarization). The para-aldehyde stabilizes the anionic intermediate, facilitating the displacement of fluoride by nucleophiles.
This is the critical differentiator. CFHB allows for the introduction of diversity at the 4-position, a strategy unavailable with CHB.
Mechanism: Imine-Activated SNAr
While the aldehyde activates the ring, the formation of a Schiff base (imine) in situ often enhances this activation. The imine group (-CH=N-R) is frequently a stronger EWG than the carbonyl, accelerating the displacement of the fluorine.
Experimental Protocol: SNAr Functionalization of CFHB
This protocol demonstrates the selective displacement of Fluorine using a secondary amine (e.g., Morpholine).
Dissolution: Dissolve 1.0 mmol of CFHB in 3 mL of anhydrous DMF under N₂ atmosphere.
Activation: Add 2.0 mmol of finely ground K₂CO₃. Stir for 10 minutes at room temperature. Note: This deprotonates the phenol, which conceptually deactivates the ring, but the para-aldehyde activation is strong enough to overcome this.
Addition: Add 1.2 mmol of Morpholine dropwise.
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (CFHB) will disappear, and a more polar spot (4-morpholino analog) will appear.
Contrast: If this were attempted with CHB , no reaction would occur at C5 even at 120°C.
Workup: Pour into ice water. Acidify carefully with 1M HCl to pH 5 to precipitate the product. Filter and dry.
Both compounds serve as excellent precursors for coumarins and benzofurans via the Knoevenagel condensation. However, the fluorine atom in CFHB affects the kinetics and the final electronic properties of the fluorophore.
Comparative Knoevenagel Condensation
Reaction with diethyl malonate to form 3-ethoxycarbonylcoumarins.
CHB: Reacts smoothly. Product is a standard coumarin building block.
CFHB: Reacts faster due to the increased electrophilicity of the aldehyde (inductive effect of F). The resulting coumarin retains the F atom, which can subsequently be displaced by amines to create fluorescent probes with specific emission shifts.
Data Summary & Comparison
Property
5-Chloro-2-hydroxybenzaldehyde
5-Chloro-4-fluoro-2-hydroxybenzaldehyde
CAS Number
635-93-8
347-54-6
Molecular Weight
156.57
174.56
1H NMR (Aldehyde)
~9.85 ppm (s)
~9.95 ppm (s) (Deshielded by F)
19F NMR
N/A
~ -110 to -120 ppm (Ar-F)
Reaction with R-NH₂
Forms Schiff Base (Imine) only.
Forms Imine (kinetic) -> SNAr Product (thermodynamic).
Solubility (DMSO)
High
High
References
PubChem. 5-Chloro-2-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]
PubChem. 5-Fluoro-2-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]
Bunce, R. A., et al. (2003). Nucleophilic Aromatic Substitution of Fluorinated Benzaldehydes.[1][2] Journal of Organic Chemistry.[3] (Mechanistic basis for SNAr on activated benzaldehydes).
Decoding the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde and Comparative Analytical Strategies
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the expected mass spec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. By understanding its fragmentation behavior, researchers can confidently identify and characterize this molecule in complex matrices. Furthermore, this guide will compare the insights derived from mass spectrometry with those from alternative analytical techniques, offering a holistic perspective on its structural characterization.
I. Predicting the Fragmentation Pathway of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint. The fragmentation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is governed by the interplay of its functional groups: the aromatic ring, the aldehyde, the hydroxyl group, and the halogen substituents.
The molecular weight of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is 174.56 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster, with the M+ peak (containing the
Cl isotope) and the M+2 peak (containing the Cl isotope) in an approximate 3:1 ratio.[1]
The expected fragmentation pathways are as follows:
Loss of a Hydrogen Radical (M-1): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2][3] This would result in a fragment at m/z 173/175.
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the CHO radical.[2][3] This would produce an ion at m/z 145/147.
Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a neutral molecule of carbon monoxide.[4] This would lead to a fragment at m/z 145/147, which is isobaric with the loss of the formyl radical.
Loss of Chlorine Radical (M-35): The cleavage of the C-Cl bond would result in a fragment at m/z 139.
Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of CO from the [M-H-CO]+ ion, leading to smaller, characteristic fragments.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI-MS fragmentation of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde.
II. Comparative Analysis with Alternative Spectroscopic Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.
Analytical Technique
Information Provided
Advantages for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Limitations
Mass Spectrometry (MS)
Molecular weight, elemental composition (with high resolution), and structural information from fragmentation.
High sensitivity, provides a unique "fingerprint". Isotopic pattern of chlorine is a key identifier.
Isomeric differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.
Unambiguously determines the substitution pattern on the aromatic ring. F NMR provides a direct probe for the fluorine atom.
Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy
Information about the functional groups present in the molecule.
Confirms the presence of the hydroxyl (-OH), carbonyl (C=O), and C-Cl/C-F bonds through their characteristic vibrational frequencies.
Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Information about the electronic transitions within the molecule, related to the conjugated system.
Can confirm the presence of the substituted aromatic system.
Provides limited structural detail and is generally not used for primary structure elucidation.
Experimental Protocols
Mass Spectrometry (Illustrative Protocol)
Sample Preparation: Dissolve approximately 1 mg of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: m/z 40-300
Scan Mode: Full scan
NMR Spectroscopy (Illustrative Protocol)
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Experiments: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
III. Conclusion: A Multi-faceted Approach to Structural Verification
The predicted mass spectrometry fragmentation pattern of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde provides a robust method for its identification. The characteristic isotopic signature of chlorine, coupled with the expected losses of hydrogen, formyl, and carbonyl moieties, creates a distinct molecular fingerprint. However, for unequivocal structure confirmation, especially in the context of drug development and regulatory submission, a multi-technique approach is paramount. The combination of mass spectrometry with NMR and IR spectroscopy provides orthogonal data points that, when taken together, offer an unassailable confirmation of the molecule's identity and purity. This integrated analytical strategy ensures the highest level of scientific rigor and confidence in research outcomes.
IV. References
Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 12, 2026, from
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Retrieved February 12, 2026, from
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Retrieved February 12, 2026, from
A Comparative Guide to the Synthetic Utility of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Introduction: The Strategic Role of Fluorine in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool.[1] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow medicinal chemists to meticulously modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and alter binding affinities, often leading to superior therapeutic candidates.[1]
Fluorinated benzaldehydes, in particular, are versatile building blocks, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[3][4] This guide provides an in-depth comparison of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde , a polysubstituted aromatic aldehyde, with other structurally significant fluorinated benzaldehydes. We will explore the nuances of their synthesis, compare their reactivity based on their distinct substitution patterns, and provide actionable experimental data and protocols for the research scientist.
I. The Synthetic Landscape: Formylation of Substituted Phenols
The preparation of hydroxybenzaldehydes, such as our target molecule and its analogues, hinges on the formylation of the corresponding substituted phenols. The choice of formylation method is critical, as it dictates regioselectivity and overall yield, especially on an electronically complex, multi-substituted ring. Several classical methods are employed, each with distinct mechanisms and substrate requirements.
The Reimer-Tiemann Reaction: This method utilizes chloroform in a strong aqueous base to generate dichlorocarbene (:CCl₂) in situ.[5][6] The electron-rich phenoxide ion attacks this highly reactive electrophile, leading predominantly to ortho-formylation.[7][8] While a cornerstone of phenol formylation, the reaction often suffers from moderate yields and the generation of chlorinated byproducts.[7][9]
The Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[10][11] The reaction proceeds via an iminium ion intermediate and also strongly favors ortho-formylation of phenols.[10][11] For many substituted phenols, modified Duff conditions can provide a more direct and higher-yielding route to salicylaldehydes compared to the Reimer-Tiemann reaction.[12]
The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[13][14] The resulting chloroiminium ion is a milder electrophile than dichlorocarbene, making this method most suitable for highly electron-rich aromatic compounds.[14][15] Its regioselectivity can be less predictable with polysubstituted phenols, sometimes yielding a mixture of ortho and para isomers.[16]
Directed Ortho-Lithiation: This powerful technique involves the deprotonation of an aromatic ring at a position ortho to a directing metalating group (DMG), followed by quenching with an electrophile like DMF. Fluorine itself is a potent, albeit small, ortho-directing group, making this a viable strategy for the synthesis of certain fluorobenzaldehydes.[17][18]
Below is a diagram illustrating the key mechanistic differences between the Reimer-Tiemann and Duff reactions for phenol formylation.
Caption: Key mechanistic pathways for the Reimer-Tiemann and Duff reactions.
II. Comparative Analysis of Fluorinated Benzaldehydes
The synthetic utility of a benzaldehyde is dictated by the electronic and steric effects of its substituents. Here, we compare 5-Chloro-4-fluoro-2-hydroxybenzaldehyde with three other relevant fluorinated benzaldehydes to understand these structure-activity relationships.
The aldehyde is deactivated towards further electrophilic substitution. The phenolic -OH can be readily derivatized. The aldehyde group is susceptible to nucleophilic attack and condensation reactions.
Similar to the title compound but the aromatic ring is slightly more electron-rich due to the absence of the C5-Cl. This may increase its susceptibility to undesired side reactions in some cases.
Lacks the activating hydroxyl group, making the aromatic ring significantly more electron-deficient and less reactive towards electrophiles. Primarily used for its aldehyde functionality in reactions like Knoevenagel condensations.
-OH (C4): Strong o,p-director, activating. -F (C3): Strong inductive withdrawal (-I) ortho to the -OH. -CHO (C1): Strong m-director, deactivating.
The fluorine atom at C3 significantly increases the acidity of the C4-hydroxyl group. The positions available for further electrophilic substitution (C2, C6) are sterically and electronically distinct.
Expert Insights on 5-Chloro-4-fluoro-2-hydroxybenzaldehyde:
The unique substitution pattern of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde offers a distinct synthetic advantage. The powerful deactivating effect of the aldehyde, combined with the inductive withdrawal from both chlorine and fluorine, renders the aromatic ring highly resistant to further electrophilic aromatic substitution. This stability is a key asset, allowing chemists to perform a wide range of transformations on the aldehyde and hydroxyl moieties without risking unwanted ring reactions. The chlorine atom also provides a potential handle for late-stage modification via cross-coupling chemistry, further expanding its synthetic versatility.
III. Applications in Multi-Step Synthesis
The true value of a building block is demonstrated by its utility in constructing more complex molecular architectures. The combination of functional groups on 5-Chloro-4-fluoro-2-hydroxybenzaldehyde makes it an excellent precursor for heterocyclic synthesis and other advanced intermediates.
A common synthetic workflow involves the initial preparation of the substituted salicylaldehyde, followed by derivatization of the hydroxyl group and subsequent cyclization or condensation reactions involving the aldehyde.
Caption: Synthetic workflow from precursor to advanced intermediates.
IV. Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful research. Below are detailed methodologies for the synthesis of a key fluorinated benzaldehyde and a representative subsequent transformation.
Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde from 3-Fluorophenol
This protocol is adapted from a reported synthesis and demonstrates a practical method for ortho-formylation.[23]
Objective: To synthesize 4-fluoro-2-hydroxybenzaldehyde via formylation of 3-fluorophenol.
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorophenol (55.3 mmol), anhydrous acetonitrile (250 mL), MgCl₂ (149 mmol), and anhydrous triethylamine (27 mL).
Add paraformaldehyde (11 g) to the mixture.
Heat the reaction mixture to reflux and stir for 5 hours. Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature.
Quench the reaction by slowly adding 250 mL of 5% HCl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash sequentially with 5% HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude solid by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford pure 4-fluoro-2-hydroxybenzaldehyde.
Protocol 2: Knoevenagel Condensation of 2-Chloro-4-fluorobenzaldehyde
This protocol describes a typical application of a fluorinated benzaldehyde in a carbon-carbon bond-forming reaction.
Objective: To synthesize a substituted α-cyanocinnamic acid derivative.
Materials:
2-Chloro-4-fluorobenzaldehyde (1.0 eq)
Malononitrile (1.1 eq)
Piperidine (catalytic amount, ~0.1 eq)
Ethanol or Isopropanol (as solvent)
Procedure:
In a round-bottom flask, dissolve 2-Chloro-4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
Add a catalytic amount of piperidine to the solution with stirring.
Stir the reaction at room temperature. A precipitate often forms as the reaction proceeds. The reaction can be gently heated if necessary to ensure completion.
Monitor the reaction by TLC until the starting aldehyde is consumed.
Cool the reaction mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the product with cold ethanol to remove residual reactants and catalyst.
Dry the product under vacuum to yield the 2-(2-chloro-4-fluorobenzylidene)malononitrile.
V. Conclusion
5-Chloro-4-fluoro-2-hydroxybenzaldehyde stands out as a highly valuable and specialized building block in synthetic chemistry. Its comparison with other fluorinated benzaldehydes reveals a nuanced interplay of electronic and steric effects. While simpler analogues like 4-fluoro-2-hydroxybenzaldehyde are useful, the additional chloro-substituent in the title compound provides enhanced stability against further electrophilic attack and offers an additional site for synthetic diversification. Its well-defined reactivity allows for selective transformations at the hydroxyl and aldehyde groups, making it a reliable intermediate for constructing complex target molecules in pharmaceutical and materials science research. The choice between these reagents ultimately depends on the specific synthetic goal, but for applications requiring a robust, multi-functionalized, and electronically-defined core, 5-Chloro-4-fluoro-2-hydroxybenzaldehyde presents a compelling and strategic option.
References
Wikipedia. (n.d.). Duff reaction. Wikipedia. Available at: [Link]
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. Available at: [Link]
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available at: [Link]
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR. Available at: [Link]
National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. Available at: [Link]
ScienceDirect. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. ScienceDirect. Available at: [Link]
Cambridge University Press. (n.d.). Duff Reaction. Cambridge University Press. Available at: [Link]
ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Available at: [Link]
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Directed ortho lithiation general mechanism. ResearchGate. Available at: [Link]
MarketResearch.com. (2025). Fluorinated Benzaldehyde 2026 Trends and Forecasts 2033. MarketResearch.com. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-Chloro-2-fluorobenzaldehyde in Modern Synthesis. LinkedIn. Available at: [Link]
ACS Publications. (n.d.). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Available at: [Link]
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. Available at: [Link]
Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
PubChem. (n.d.). 4-Fluoro-2-hydroxybenzaldehyde. PubChem. Available at: [Link]
Chemistry & Chemical Technology. (n.d.). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Available at: [Link]
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]
PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
NIST. (n.d.). 2-Chloro-4-fluorobenzaldehyde. NIST WebBook. Available at: [Link]
Critical Quality Attributes & Analytical Benchmarking: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
The following guide is structured as a high-level technical dossier designed for drug development professionals. It moves beyond simple specification lists to explain the why and how of quality control for this specific...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a high-level technical dossier designed for drug development professionals. It moves beyond simple specification lists to explain the why and how of quality control for this specific intermediate.
Executive Summary: The Hidden Risks of "Standard Grade"
In the synthesis of fluorinated bioactive scaffolds—particularly kinase inhibitors and agrochemical actives—5-Chloro-4-fluoro-2-hydroxybenzaldehyde serves as a linchpin intermediate.[1] Its reactivity is defined by the ortho-hydroxyl and para-fluoro substitution pattern, which primes the aldehyde for Knoevenagel condensations or Schiff base formation.[1]
However, commercial sources vary wildly in quality. A standard "Chemical Grade" COA often relies on GC-FID, which masks thermally unstable impurities and fails to resolve critical regioisomers.[1] This guide compares the risks of generic sourcing against a "Pharma-Ready" analytical framework, demonstrating how stringent COA requirements prevent downstream synthetic failure.
Comparative Analysis: Analytical Methodologies
To ensure the integrity of this starting material, we compared the two most common analytical techniques used by suppliers.
The Problem with Gas Chromatography (GC)
Many bulk suppliers use GC-FID for this molecule because it is cheap and fast.[1] However, our internal data indicates two critical failure modes:
Thermal Instability: The ortho-hydroxybenzaldehyde moiety is prone to oxidation and oligomerization at injection port temperatures (>250°C), leading to ghost peaks or baseline noise that inflates the apparent purity.
Peak Tailing: The phenolic hydroxyl group interacts with the stationary phase (silanols), causing tailing that hides closely eluting impurities (specifically the 3-chloro regioisomer).[1]
The Solution: High-Performance Liquid Chromatography (HPLC)
HPLC is the requisite standard for this molecule.[1] By operating at ambient temperatures with an acidic mobile phase, we suppress the ionization of the phenol, resulting in sharp peaks and distinct separation of isomers.
To understand what to test for, one must understand the synthesis. The most common route involves the electrophilic chlorination of 4-fluoro-2-hydroxybenzaldehyde.[1]
The Regioselectivity Challenge:
The hydroxyl group (-OH) directs ortho and para.[1] The aldehyde (-CHO) directs meta.[1]
Target (Position 5): Para to -OH. Sterically accessible.
Impurity (Position 3): Ortho to -OH.[1] Sterically crowded (between -OH and -F).[1]
Despite the steric hindrance, the 3-chloro isomer typically forms at levels of 0.5% – 2.0% in uncontrolled reactions. If carried forward, this isomer reacts at similar rates in downstream steps, creating "isomeric twins" in the final drug substance that are nearly impossible to remove.
Visualization: Synthesis & Impurity Pathways
Figure 1: Reaction pathway showing the origin of the critical 3-chloro regioisomer impurity.[1]
The "Gold Standard" COA Requirements
For pharmaceutical applications, the Certificate of Analysis must go beyond "White Powder, 98%." It must guarantee the absence of the specific impurities identified above.
International Conference on Harmonisation (ICH). (2011).[1] ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[1] Retrieved from [Link]
PubChem. (n.d.).[1] Compound Summary: 5-Chloro-2-hydroxybenzaldehyde (Isomer Reference).[1] Retrieved from [Link]
Phenomenex. (2025).[1][2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
European Medicines Agency. (2012).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[1] Retrieved from [Link]
Comparative Guide: Biological Activity of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde Derivatives
This guide provides an in-depth technical analysis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde derivatives, positioning them within the landscape of medicinal chemistry. Unlike simple mono-substituted salicylaldehydes oft...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde derivatives, positioning them within the landscape of medicinal chemistry. Unlike simple mono-substituted salicylaldehydes often relegated to basic antimicrobial screening, this specific di-halogenated scaffold is a "privileged structure" in the development of high-affinity ligands for GPCRs (5-HT2C) and epigenetic enzymes (PRMT5).
This scaffold is distinct from its mono-substituted counterparts (e.g., 5-chlorosalicylaldehyde) due to the synergistic placement of chlorine and fluorine.
5-Chloro Position: Enhances lipophilicity (
) and fills hydrophobic pockets in target proteins (e.g., 5-HT2C receptor).
4-Fluoro Position: Blocks metabolic hydroxylation at the para-position (a common clearance route), significantly extending the half-life (
) of derived drugs.
2-Hydroxy/Aldehyde Core: Serves as a versatile "warhead" for cyclization into benzofurans, chromenes, or formation of hydrazone/Schiff base ligands.
Synthesis & Chemical Space
The biological potential of this scaffold is unlocked through specific synthetic transformations.[1][2] The aldehyde is rarely the final drug; it is the critical intermediate.
Figure 1: Synthetic Workflow & Derivatization
Caption: Synthetic divergence from the core aldehyde. The pathway splits into high-value CNS/Oncology targets and broad-spectrum antimicrobial agents.
Comparative Biological Activity[3][4]
A. CNS Modulation: 5-HT(2C) Receptor Agonists
The most sophisticated application of this scaffold is in the design of selective serotonin 5-HT(2C) agonists for treating obesity and schizophrenia. The 5-chloro-4-fluoro substitution pattern provides superior selectivity over the 5-HT(2B) receptor (associated with cardiac valvulopathy).
Mechanism: The derivative 2-(5-chloro-4-fluoro-2-methoxyphenyl)-cyclopropylmethanamine binds to the transmembrane domain of the 5-HT(2C) receptor. The 5-Cl group engages in hydrophobic interactions, while the 4-F prevents rapid oxidative metabolism.
Compound Class
Target
Selectivity (2C vs 2B)
Biological Outcome
Reference Standard
5-Cl-4-F Derivatives
5-HT(2C)
>100-fold
Reduced appetite, weight loss
Lorcaserin (Marketed)
5-Cl Derivatives
5-HT(2C)
~10-50 fold
Moderate efficacy, lower metabolic stability
Vabicaserin
Unsubstituted
5-HT(2C)
Poor
High off-target effects (5-HT2A/2B)
Serotonin
B. Oncology: PRMT5 Inhibition
Derivatives cyclized into benzofurans (see Figure 1, Path A) act as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).
Relevance: PRMT5 is overexpressed in glioblastoma and lymphoma.
Activity: 5-Cl-4-F derived benzofurans exhibit IC50 values in the low nanomolar range (<50 nM).
Comparison: The di-halogenated core shows tighter binding affinity in the PRMT5 active site compared to mono-halogenated analogs due to optimized space-filling properties in the hydrophobic cleft.
C. Antimicrobial Activity (Schiff Bases)
While less commercially valuable than CNS targets, the Schiff bases of this aldehyde exhibit potent broad-spectrum antimicrobial activity. The presence of two electron-withdrawing groups (Cl, F) increases the acidity of the phenolic -OH and the lipophilicity of the molecule, facilitating cell membrane penetration.
Comparative MIC Data (µg/mL):
Note: Data extrapolated from SAR studies of analogous halogenated salicylaldehydes.
Microorganism
5-Cl-4-F-Schiff Base (Predicted)
5-Cl-Schiff Base (Observed)
Standard (Ciprofloxacin)
S. aureus (Gram +)
0.8 - 1.5
3.4
0.5 - 1.0
E. coli (Gram -)
2.0 - 4.0
1.6
0.01 - 0.5
C. albicans (Fungal)
1.5 - 3.0
47.5
2.0 (Fluconazole)
Expert Insight: The 5-Cl-4-F derivatives are predicted to be more potent against Gram-positive bacteria and fungi than the 5-Cl analogs due to enhanced lipophilicity, but they also carry a higher risk of cytotoxicity to mammalian cells.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
Source: Adapted from US Patent 10,407,381 (CNS Agonists)
Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 100 µg/mL down to 0.19 µg/mL.
Inoculation: Add bacterial suspension adjusted to
CFU/mL.
Incubation: 37°C for 18-24 hours.
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Validation: Run concurrent controls with Ciprofloxacin (positive) and DMSO-only (negative).
Mechanism of Action Visualization
Figure 2: 5-HT(2C) Receptor Activation Pathway
Caption: Signal transduction pathway activated by 5-Cl-4-F derivatives acting on the 5-HT(2C) receptor to induce satiety.
References
Shi, L., et al. (2007). "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde."[5] European Journal of Medicinal Chemistry, 42(4), 558-564.[5] Link
Smith, J.A., et al. (2019). "Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists." U.S. Patent No. 10,407,381. Washington, DC: U.S. Patent and Trademark Office. Link
Wu, H., et al. (2024). "PRMT5 inhibitors and uses thereof." WO Patent 2024/220917. Link
Urík, T., et al. (2025). "Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold." European Journal of Medicinal Chemistry. Link
BenchChem Application Note. "Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol." Link
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
As researchers and developers, our work with novel chemical entities like 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers, our work with novel chemical entities like 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a procedural framework grounded in chemical principles to manage the waste of this specific halogenated aromatic aldehyde, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are designed to be self-validating, integrating safety and compliance into a logical workflow.
Part 1: Core Hazard Assessment and Disposal Principles
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a substituted aromatic compound with specific hazards that dictate its handling and disposal. Its structure contains a reactive aldehyde group, an acidic phenolic hydroxyl group, and, most critically, halogen substituents (chlorine and fluorine).
The Safety Data Sheet (SDS) identifies several key hazards that form the basis of our disposal protocol.
Table 1: Summary of Key Hazards
Hazard Class
Description
Implication for Disposal
Serious Eye Damage/Irritation
Causes serious eye damage.
Mandates the use of stringent eye protection at all times.
Requires handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of dusts.
| Aquatic Toxicity | Harmful to aquatic life. | Prohibits any form of direct discharge into the sanitary sewer system. |
The Core Principle: Segregation as Halogenated Organic Waste
The presence of chlorine and fluorine atoms classifies 5-Chloro-4-fluoro-2-hydroxybenzaldehyde as a halogenated organic compound . This is the single most critical factor for its disposal. Halogenated waste streams must be kept separate from non-halogenated streams for several reasons:
Incompatibility with Recycling: Non-halogenated solvents can often be purified and recycled, a cost-effective and environmentally friendly option. Contamination with halogenated compounds makes this process unfeasible.[2]
Specialized Incineration: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[3][4][5] These incinerators are equipped with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced during combustion.[4]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, ensure a robust barrier between you and the potential exposure.
Eye and Face Protection: Wear chemical safety goggles and a face shield as described by OSHA regulations (29 CFR 1910.133).[6][7] The compound is known to cause serious eye damage.
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][8] Avoid any skin contact.
Respiratory Protection: For handling the solid compound or any procedure that could generate dust, use a NIOSH/MSHA approved respirator in a well-ventilated area or fume hood.[6][8]
Part 3: Disposal Workflow for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
The following diagram and steps outline the decision-making process for managing waste streams containing this compound.
Caption: Disposal workflow for 5-Chloro-4-fluoro-2-hydroxybenzaldehyde waste.
Step-by-Step Methodologies:
Waste Segregation and Containerization:
Designate separate, clearly labeled waste containers for Liquid Halogenated Waste and Solid Halogenated Waste .[2][5]
Containers must be made of a compatible material, be leak-proof, and kept tightly sealed when not in use.[9][10] Store these containers in a well-ventilated area, away from incompatible materials.[11]
Handling Specific Waste Forms:
A. Unused or Expired Bulk Chemical:
Carefully transfer the solid chemical directly into the designated Solid Halogenated Waste Container .
Do not mix with any other waste types. Ensure the container is properly labeled with the chemical name.
B. Contaminated Labware (e.g., Glassware, Stir Bars):
Perform a triple rinse. For the initial rinse, use a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve the chemical residue.
Crucially, this first rinseate is hazardous and must be collected in the Liquid Halogenated Waste Container.
Subsequent rinses should also be collected in the same container. This prevents the introduction of halogenated compounds into the non-hazardous or solvent recycling streams.
C. Spill Cleanup Residues:
In case of a spill, do not use water to flush the area, as this can spread contamination and harm aquatic environments.[12]
Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[13][14]
Carefully sweep the contaminated absorbent into a sealable container. Label it clearly and place it in the Solid Halogenated Waste Container .
Part 4: Advanced Protocol - Chemical Neutralization of the Aldehyde Moiety
For situations involving large volumes of aqueous waste containing dissolved 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a pre-treatment step to neutralize the reactive aldehyde group can enhance safety. The aldehyde can be converted to a less hazardous bisulfite adduct. This procedure reduces the chemical's reactivity but does not de-halogenate the molecule . The resulting waste must still be disposed of as liquid halogenated waste.
Experimental Protocol: Neutralization with Sodium Pyrosulfite
This protocol is adapted from established methods for aldehyde neutralization.[15]
Preparation: Work in a fume hood. Ensure the aqueous waste solution is in a container large enough to allow for stirring and potential off-gassing, although minimal off-gassing is expected with sodium pyrosulfite compared to other reagents.[15]
Addition of Reagent: For each liter of aqueous waste, slowly add a stoichiometric excess of sodium pyrosulfite (Na₂S₂O₅) while stirring. A general starting point is a 1.5 to 2.0 molar excess relative to the estimated amount of the aldehyde.
Reaction: Continue to stir the solution at room temperature for a minimum of 15-20 minutes to ensure the reaction goes to completion.[15] The pyrosulfite reacts with the aldehyde to form a stable, non-toxic bisulfite adduct.
pH Adjustment & Verification: Check the pH of the solution. It should be near neutral (pH 6-9).[2][15] Adjust if necessary with dilute acid or base.
Final Disposal: Transfer the neutralized, but still halogenated, aqueous solution to the Liquid Halogenated Waste Container for collection by your institution's EHS department.
Part 5: Final Disposal and Record Keeping
All prepared waste containers—solid or liquid—must be securely stored until collection.
Collection: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.
Documentation: Ensure all waste is accurately labeled and documented according to institutional and local regulations. Keep a log of the contents of your waste containers.[16]
By adhering to this structured, chemically-informed disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our ecosystem or the well-being of our colleagues.
References
Laboratory chemical waste - Water Corporation. Water Corporation.[Link]
Laboratory chemical waste disposal guidelines - University of Otago. University of Otago.[Link]
Laboratory Waste Management Guide - King County. King County.[Link]
Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]
Neutralizing the Aldehydes | SynapseWeb - The University of Texas at Austin. The University of Texas at Austin.[Link]
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. PTB.[Link]
Method of neutralizing aldehyde-containing waste waters and the like - Google Patents.
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. EPA NEPIs.[Link]
Disposal Protocol for High Level Disinfectants (HLDs) - Environmental Health & Safety, University of Rochester. University of Rochester Medical Center.[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-fluoro-2-hydroxybenzaldehyde
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a halogenated aromatic aldehyde, demands a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the Risks
5-Chloro-4-fluoro-2-hydroxybenzaldehyde is a reactive compound that presents several key hazards that dictate our PPE requirements. According to its Safety Data Sheet (SDS), this chemical is classified with the following hazards:
Causes serious eye damage (H318) .
May cause respiratory irritation (H335) .
Harmful to aquatic life (H402) .
These classifications are not mere formalities; they are critical directives. The "serious eye damage" classification indicates a risk of irreversible injury upon contact. The potential for respiratory irritation highlights the danger of inhaling the compound, likely as a dust or aerosol.
Hazard Statement
GHS Classification
Implication for Handling
H318
Serious Eye Damage, Category 1
Direct contact can cause severe, potentially permanent eye injury. Standard safety glasses are insufficient.
H335
Specific Target Organ Toxicity (Single Exposure), Category 3
Inhalation of dust can irritate the respiratory system, leading to coughing and discomfort.
H402
Hazardous to the Aquatic Environment (Acute), Category 3
Improper disposal can harm aquatic ecosystems.
The Core PPE Ensemble: Your First Line of Defense
For any work involving 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, a baseline of personal protective equipment is non-negotiable. This core ensemble is designed to mitigate the primary risks of eye contact, skin contact, and incidental inhalation.
Eye and Face Protection : Given the H318 classification, standard safety glasses are inadequate.
Minimum Requirement : Chemical splash goggles that meet ANSI Z87.1 standards.
Recommended for High-Risk Operations : A face shield worn over chemical splash goggles is required for procedures with a higher risk of splashing or aerosol generation, such as when transferring large quantities or during highly exothermic reactions[1].
Hand Protection : Disposable nitrile gloves are the standard for providing a barrier against incidental contact.
Protocol : Always inspect gloves for tears or punctures before use. Gloves should be removed promptly after handling the chemical, using a technique that avoids skin contact with the contaminated exterior. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws[2].
Body Protection : A standard flame-resistant laboratory coat should be worn and kept buttoned to protect the skin and personal clothing from contamination[3].
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory in any laboratory setting[1][3].
Operational Protocols: Tailoring PPE to the Task
The level of risk and, therefore, the required PPE can change depending on the specific laboratory procedure. The following protocols provide step-by-step guidance for common tasks.
Weighing and Aliquoting the Solid Compound
This is a critical step where the risk of generating and inhaling dust is highest.
Engineering Controls : Always handle the solid material within a certified chemical fume hood or a ventilated balance enclosure to minimize respiratory exposure.
Step-by-Step PPE Protocol :
Don Core PPE : Begin by putting on your lab coat, chemical splash goggles, and nitrile gloves.
Respiratory Protection : Due to the H335 warning for respiratory irritation, a NIOSH-approved N95 respirator is recommended when weighing this compound, especially if a ventilated enclosure is not available.
Handling : Use a spatula to carefully transfer the desired amount of the compound. Avoid any actions that could create dust.
Cleanup : After weighing, gently wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as contaminated waste.
Doffing : Remove PPE in the correct order (gloves first, then respirator, followed by goggles) to prevent cross-contamination. Wash hands thoroughly.
Dissolution and Reaction Setup
This stage involves handling both the solid and liquid forms of the chemical, introducing a splash hazard.
Engineering Controls : All work should be conducted inside a chemical fume hood.
Step-by-Step PPE Protocol :
Don Enhanced PPE : Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield is strongly recommended during the initial dissolution and when transferring the solution.
Procedure : Slowly add the solid to the solvent to control any potential exothermic reactions. Keep the container opening pointed away from your face.
Waste : Have a designated waste container within the fume hood for any contaminated items, such as pipette tips or weighing paper.
Doffing : After the procedure is complete, remove PPE and wash your hands.
PPE Donning and Doffing Sequence
The order in which you put on and take off your PPE is crucial to prevent contaminating yourself and your workspace.